H-Tpi-ome hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (3S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11;/h2-5,11,14-15H,6-7H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBNWMURCUTIC-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)NC3=CC=CC=C23.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505860 | |
| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79815-18-2 | |
| Record name | Methyl (3S)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of L-Tryptophan methyl ester hydrochloride
An In-depth Technical Guide to L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Tryptophan methyl ester hydrochloride, a key intermediate in pharmaceutical and biochemical research. It details the compound's structure, physicochemical properties, synthesis protocols, and its role in synthetic and biological pathways.
Chemical Structure and Identity
L-Tryptophan methyl ester hydrochloride is the hydrochloride salt of the methyl ester of L-tryptophan. The esterification of the carboxylic acid group and the protection of the alpha-amino group as a hydrochloride salt make it a versatile building block, particularly in peptide synthesis, by enabling controlled coupling reactions.[1]
Diagram 1: Chemical Structure of L-Tryptophan methyl ester hydrochloride
Caption: 2D structure of L-Tryptophan methyl ester hydrochloride.
Physicochemical Properties
The compound is typically a white to off-white crystalline powder.[2][3] Its key quantitative properties are summarized below for easy reference.
| Property | Value | References |
| CAS Number | 7524-52-9 | [1][4] |
| Molecular Formula | C₁₂H₁₄N₂O₂ · HCl | [2][3][4] |
| Molecular Weight | 254.71 g/mol | [2][4] |
| Melting Point | 218-220 °C | |
| Appearance | White to off-white/light yellow powder/crystal | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| Optical Rotation | [α]²⁰/D = +18° (c=5 in methanol) | |
| Storage | 2°C - 8°C, cool and dry conditions | [3][4] |
| Solubility | Soluble in solvents like methanol, water, and ethanol. Detailed solubility data in 12 pure solvents has been published. | [5] |
Experimental Protocols
Synthesis of L-Tryptophan Methyl Ester Hydrochloride
The most common synthesis route is the Fischer-Speier esterification of L-tryptophan with methanol, catalyzed by an acid.[1] Two prevalent methods are detailed below.
Method 1: Trimethylchlorosilane (TMSCl)/Methanol System
This method is considered a mild and convenient alternative for esterification.[1][6]
Diagram 2: Synthesis Workflow via TMSCl/Methanol Method
Caption: General workflow for synthesis of L-Tryptophan methyl ester HCl.
Protocol Details:
-
Reactant Setup: L-tryptophan (0.1 mol) is placed in a suitable round-bottom flask.[6]
-
Reagent Addition: Freshly distilled trimethylchlorosilane (0.2 mol) is added slowly to the flask while stirring. Subsequently, 100 mL of methanol is added.[6]
-
Reaction: The mixture is stirred at room temperature.[6]
-
Monitoring: The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, the mixture is concentrated under reduced pressure using a rotary evaporator to yield the final product.[6]
Method 2: Thionyl Chloride/Methanol System
This is a conventional and effective method for achieving esterification.[1][7]
Protocol Details:
-
Reactant Setup: L-tryptophan (25.0 mmol) is suspended in methanol (75 mL).[7]
-
Cooling: The mixture is cooled to 0 °C under vigorous stirring.[7]
-
Reagent Addition: Excess thionyl chloride (SOCl₂) (60 mmol) is added dropwise to the suspension. The SOCl₂ reacts in situ with methanol to generate HCl, which catalyzes the esterification.[1][7]
-
Reaction: The mixture is allowed to react until completion, as monitored by TLC.
-
Workup: The solvent is evaporated to dryness to yield the crude hydrochloride salt.[7]
Dehydrochlorination to Free Base
For applications requiring the free ester, the hydrochloride salt is neutralized under basic conditions.[1]
Protocol Details:
-
Dissolution: The L-Tryptophan methyl ester hydrochloride is dissolved in a suitable solvent.
-
Neutralization: A base such as sodium hydroxide or triethylamine is added in a controlled manner, often at low temperatures, to neutralize the hydrochloride.[1][8]
-
Extraction: The resulting free base, L-Tryptophan methyl ester, is typically extracted from the aqueous solution using an organic solvent like diethyl ether or dichloromethane.[7]
Applications in Drug Development and Research
L-Tryptophan methyl ester hydrochloride is a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds and research probes.
-
Peptide Synthesis: It serves as a protected amino acid, allowing for the sequential formation of peptide bonds in solution-phase synthesis.[1]
-
Pharmaceutical Precursor: It is a key building block for complex molecules such as Tadalafil (Cialis), a PDE5 inhibitor used to treat erectile dysfunction.[9]
-
Neuroscience Research: As a derivative of the essential amino acid L-tryptophan, it is used in studies related to the serotonin pathway, which is critical for regulating mood and sleep.[3]
-
Development of Novel Therapeutics: The core structure is used as a scaffold to create new bioactive molecules. For example, derivatives have been shown to possess anticancer properties.[1][4] A notable example is N-(β-Elemene-13-yl)tryptophan methyl ester (ETME), which induces apoptosis in leukemia cells.[1]
Diagram 3: Apoptotic Pathway of an L-Tryptophan Methyl Ester Derivative
Caption: Signaling pathway for a bioactive derivative of L-Tryptophan methyl ester.[1]
This technical guide provides foundational information for professionals working with L-Tryptophan methyl ester hydrochloride, highlighting its structure, properties, synthesis, and critical role in advancing pharmaceutical research and development.
References
- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | FT28621 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
H-Trp-OMe HCl chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of H-Trp-OMe HCl
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and stability of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is paramount for its effective application in synthesis, formulation, and research. This essential amino acid derivative serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase type 5 inhibitor, tadalafil. This guide provides a comprehensive overview of the chemical properties and stability profile of H-Trp-OMe HCl, complete with detailed experimental protocols and visual representations of key processes.
Chemical and Physical Properties
H-Trp-OMe HCl is the hydrochloride salt of the methyl ester of L-tryptophan. It presents as a white to off-white microcrystalline powder.[1] The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous media compared to its free base form.
| Property | Value | Reference(s) |
| CAS Number | 7524-52-9 | [1] |
| Molecular Formula | C₁₂H₁₄N₂O₂·HCl | [1] |
| Molecular Weight | 254.71 g/mol | |
| Appearance | White to off-white microcrystalline powder | [1] |
| Melting Point | 218-220 °C | |
| Optical Rotation | [α]²⁰/D +18° to +21° (c=5 in methanol) |
Solubility Profile
The solubility of H-Trp-OMe HCl has been determined in various solvents. It is soluble in water and methanol.[2] The solubility is influenced by temperature, generally increasing with a rise in temperature.
| Solvent | Solubility ( g/100g solvent) at 298.15 K (25 °C) |
| Water | ~15.0 (for D-isomer) |
| Methanol | ~5.0 (for D-isomer) |
| Dimethyl Sulfoxide (DMSO) | ~5.0 (for D-isomer) |
Stability Profile
The stability of H-Trp-OMe HCl is a critical factor for its storage and handling. The molecule has several functional groups that are susceptible to degradation: the ester group, the indole ring, and the amino group.
Hydrolytic Stability: The ester functional group is prone to hydrolysis, which can be catalyzed by both acid and base, yielding L-tryptophan and methanol. The rate of hydrolysis is dependent on pH and temperature.
Oxidative Stability: The indole ring of the tryptophan moiety is susceptible to oxidation. Exposure to oxidizing agents or atmospheric oxygen, especially when catalyzed by light or metal ions, can lead to the formation of various degradation products, including kynurenine derivatives.[3]
Photostability: Tryptophan and its derivatives are known to be photosensitive. Exposure to UV light can lead to photodegradation, resulting in yellowing of solutions and the formation of complex degradation products.[3] It is recommended to protect H-Trp-OMe HCl from light.[1]
Thermal Stability: The compound is relatively stable at recommended storage temperatures. However, at elevated temperatures, thermal decomposition can occur, potentially leading to deamination, decarboxylation, and other degradation pathways. Hazardous decomposition products include oxides of carbon and nitrogen, and hydrogen chloride gas.[4]
Key Degradation Pathways
The primary degradation pathways for H-Trp-OMe HCl are hydrolysis of the methyl ester and oxidation of the indole ring.
Caption: Primary degradation pathways of H-Trp-OMe HCl.
Storage and Handling Recommendations
To ensure the integrity of H-Trp-OMe HCl, the following storage and handling guidelines are recommended:
-
Storage Temperature: Store in a cool, dry place, with temperatures between 2°C and 8°C being ideal.[1][5]
-
Container: Keep the container tightly sealed to prevent moisture uptake.[4]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from direct light.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Static Gravimetric Method)
Objective: To determine the equilibrium solubility of H-Trp-OMe HCl in water at a specific temperature.
Materials:
-
H-Trp-OMe HCl
-
Distilled or deionized water
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Drying oven
Methodology:
-
Add an excess amount of H-Trp-OMe HCl to a series of vials.
-
Add a known volume of water to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter into a pre-weighed vial.
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent to dryness in a drying oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Weigh the vial with the dried solute.
-
Calculate the solubility as the mass of the dissolved H-Trp-OMe HCl per mass of the solvent.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation pathways of H-Trp-OMe HCl under various stress conditions as per ICH guidelines.
Caption: Workflow for a forced degradation study of H-Trp-OMe HCl.
Methodology:
-
Acid Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Dissolve H-Trp-OMe HCl in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature. Withdraw and neutralize aliquots with 0.1 M HCl at specified intervals for analysis.
-
Oxidative Degradation: Dissolve H-Trp-OMe HCl in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature and protected from light. Withdraw aliquots at various time points for analysis.
-
Thermal Degradation: Place the solid H-Trp-OMe HCl powder in a thin layer in a petri dish and expose it to a dry heat of 80°C in an oven. Sample the powder at different time points, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose a solution of H-Trp-OMe HCl (1 mg/mL in water) and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be kept in the dark under the same conditions.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating H-Trp-OMe HCl from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (for the indole chromophore).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose of stability testing.
References
An In-depth Technical Guide to the Synthesis of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of L-Tryptophan methyl ester hydrochloride from L-tryptophan, a critical process in organic chemistry and pharmaceutical development. The primary transformation involves the esterification of the carboxylic acid functional group of L-tryptophan. This guide details various established methodologies, presents quantitative data for comparison, and offers detailed experimental protocols.
Core Synthesis Methodologies
The synthesis of L-Tryptophan methyl ester hydrochloride is predominantly achieved through Fischer-Speier esterification. This method involves reacting L-tryptophan with methanol in the presence of a strong acid catalyst. The acid serves to activate the carboxylic acid and protect the α-amino group as its hydrochloride salt, thereby preventing undesirable side reactions such as self-polymerization.[1] Several reagents are commonly employed to facilitate this reaction, each with its own advantages and considerations.
The most prevalent methods include:
-
Thionyl Chloride (SOCl₂)/Methanol System: In this approach, L-tryptophan is suspended in anhydrous methanol at a reduced temperature, and thionyl chloride is added dropwise. The thionyl chloride reacts in situ with methanol to generate hydrogen chloride (HCl), which acts as the catalyst for the esterification.[1]
-
Trimethylchlorosilane (TMSCl)/Methanol System: This method is presented as a milder and more convenient alternative.[1] It involves the reaction of L-tryptophan with methanol in the presence of trimethylchlorosilane at room temperature, offering good to excellent yields.[2]
-
Hydrogen Chloride (HCl) Gas/Methanol System: This classic method involves passing hydrogen chloride gas through a suspension of L-tryptophan in a suitable solvent to form L-tryptophan hydrochloride, which then undergoes esterification.[1]
Quantitative Data Summary
The selection of a synthetic route often depends on factors such as yield, reaction conditions, and reagent availability. The following table summarizes quantitative data from various reported methods for the synthesis of L-Tryptophan methyl ester hydrochloride.
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Thionyl Chloride/Methanol | L-Tryptophan, Thionyl Chloride, Methanol | Methanol | 0 °C to reflux | Not Specified | >90% | [3] |
| Trimethylchlorosilane/Methanol | L-Tryptophan, Trimethylchlorosilane, Methanol | Methanol | Room Temperature | Monitored by TLC | Good to Excellent | [2] |
| Hydrogen Chloride Gas/Ethylene Dichloride/Methanol | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | 3.5 hours | 81.0% | [4] |
| Optimized Hydrogen Chloride Gas Method | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | Not Specified | 93.6% | [4][5] |
| Further Optimized HCl Gas Method | L-Tryptophan, Hydrogen Chloride Gas, DIPEA, Methanol, Ethylene Dichloride | Ethylene Dichloride | Room Temperature to Reflux | Not Specified | 99.8% | [5] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the synthesis of L-Tryptophan methyl ester hydrochloride.
Protocol 1: Thionyl Chloride/Methanol Method
This protocol is adapted from a conventional SOCl₂-based methodology.[3]
-
Reaction Setup: Suspend L-tryptophan (25.0 mmol) in methanol (75 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the mixture to 0 °C under vigorous stirring. Add thionyl chloride (4.4 mL, 60 mmol, 2.5 equiv.) dropwise to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the mixture to dryness.
-
Purification: The resulting crude L-Tryptophan methyl ester hydrochloride can be further purified by recrystallization.
Protocol 2: Trimethylchlorosilane/Methanol Method
This protocol provides a convenient synthesis at room temperature.[2]
-
Reaction Setup: Place L-tryptophan (0.1 mol) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir with a magnetic stirrer. Subsequently, add methanol (100 mL).
-
Reaction: Stir the resulting solution or suspension at room temperature. Monitor the reaction for completion using TLC.
-
Work-up: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the L-Tryptophan methyl ester hydrochloride.
Protocol 3: Hydrogen Chloride Gas/Methanol Method
This protocol is based on a patented method.[4][5]
-
Initial Reaction: In a 250 mL three-necked flask, combine L-tryptophan (20.4g, 0.1 mol), ethylene dichloride (30 mL), and N,N-Diisopropylethylamine (DIPEA) (1.29g, 0.01 mol). Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.
-
Esterification: Add methanol (4.16g, 0.13 mol) to the flask. Continue to pass hydrogen chloride gas at a rate of 0.05 ml/s under reflux conditions for 3 hours. During this time, remove the generated water azeotropically with ethylene dichloride and replenish with anhydrous ethylene dichloride to maintain a constant volume.
-
Work-up: Cool the reaction solution to room temperature and concentrate under vacuum (10 mmHg, 40 °C) to remove the remaining ethylene dichloride and methanol.
-
Purification: Cool the residue to -10 °C to induce crystallization. Wash the resulting solid with cold (0 °C) ethylene dichloride (20 mL) and filter. Dry the filter cake at 40 °C for 5 hours to obtain L-Tryptophan methyl ester hydrochloride.
Visualizations
The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis of L-Tryptophan methyl ester hydrochloride.
References
- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 5. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
Spectroscopic Characterization of H-Trp-OMe HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), a key intermediate in peptide synthesis and a significant compound in pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for H-Trp-OMe HCl, providing a clear and concise reference for researchers.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts of H-Trp-OMe HCl
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 11.2 | s | Indole N-H |
| 8.81 | br s | NH₃⁺ |
| 7.54 | d | Ar-H |
| 7.39 | d | Ar-H |
| 7.28 | s | Ar-H (indole C2-H) |
| 7.09 | t | Ar-H |
| 7.01 | t | Ar-H |
| 4.19 | t | α-CH |
| 3.63 | s | OCH₃ |
| 3.39 - 3.33 | m | β-CH₂ |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts of Tryptophan methyl ester
| Chemical Shift (ppm) | Assignment |
| 170.4 | C=O |
| 136.4 | Ar-C |
| 126.5 | Ar-C |
| 125.4 | Ar-CH |
| 122.3 | Ar-CH |
| 119.6 | Ar-CH |
| 118.1 | Ar-CH |
| 112.1 | Ar-CH |
| 106.0 | Ar-C |
| 53.7 | α-CH |
| 53.4 | OCH₃ |
| 25.7 | β-CH₂ |
Note: Data for the free base, Tryptophan methyl ester. The chemical shifts for the hydrochloride salt are expected to be similar.
IR Spectroscopy Data
Table 3: Key IR Absorption Bands for L-Tryptophan methyl ester
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong | N-H stretch (indole) |
| ~3000 | Strong, br | N-H stretch (NH₃⁺) |
| 2900 | Medium | C-H stretch (aliphatic) |
| 1751 | Strong | C=O stretch (ester) |
| 1600 | Medium | C=C stretch (aromatic) |
Note: Data is for L-tryptophan methyl ester. The hydrochloride salt is expected to show a broad absorption around 3000 cm⁻¹ for the ammonium salt and a potential shift in the carbonyl peak.
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for H-Trp-OMe HCl
| m/z | Relative Intensity (%) | Assignment |
| 218.0 | 6.6 | [M-HCl+H]⁺ (Molecular ion of the free base) |
| 130.0 | 100.0 | [M-HCl-C₄H₅NO₂]⁺ (Indole fragment) |
Ionization Method: Electron Ionization (EI), 75 eV
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of H-Trp-OMe HCl.
Instrumentation: Bruker Avance 400 MHz spectrometer.
Sample Preparation:
-
Weigh approximately 10 mg of H-Trp-OMe HCl into a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the NMR tube and gently vortex until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Auto
-
Acquisition Time: 4.0 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Receiver Gain: Auto
-
Acquisition Time: 1.2 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 220 ppm
-
Temperature: 298 K
Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected using the instrument's software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in H-Trp-OMe HCl.
Instrumentation: FT-IR spectrometer with a diamond ATR accessory.
Sample Preparation: A small amount of the solid H-Trp-OMe HCl is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of H-Trp-OMe HCl.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction: The sample is introduced via a direct insertion probe.
Acquisition Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 75 eV
-
Mass Range: 50 - 500 m/z
-
Source Temperature: 200 °C
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like H-Trp-OMe HCl.
Caption: General workflow for the spectroscopic analysis of H-Trp-OMe HCl.
An In-depth Technical Guide to the Solubility of L-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Tryptophan methyl ester hydrochloride, a crucial intermediate in the synthesis of various pharmaceutical compounds and a significant molecule in neuropharmacological research.[1][2][3] Understanding its solubility in different solvents is fundamental for designing crystallization processes, purification, and formulation development.[1][4]
Overview of Solubility Characteristics
The solubility of L-Tryptophan methyl ester hydrochloride is significantly influenced by the solvent's polarity, hydrogen bonding capability, and the system's temperature.[1][5] Generally, its solubility increases with rising temperature across all tested solvents.[1][5] Protic solvents, such as methanol and water, exhibit the highest solvating power for this compound, which is indicative of the major role hydrogen bonding plays in the dissolution process.[2] Conversely, the compound shows very low solubility in less polar and aprotic solvents like ethyl acetate and acetonitrile.[1][5]
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of L-Tryptophan methyl ester hydrochloride in twelve different solvents at a standard temperature of 298.15 K (25 °C). This data is essential for solvent screening and process optimization in a laboratory or industrial setting.
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Propanone (Acetone) | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl Acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
The solubility across a range of temperatures from 283.15 K to 323.15 K has been experimentally determined, showing a consistent positive correlation between temperature and solubility.[1][5] At 323.15 K, the solubility in methanol, the most effective solvent, reaches its maximum, while the lowest solubility is observed in acetonitrile at 283.15 K.[5]
Experimental Protocol: Static Gravimetric Method
The data presented in this guide was primarily obtained using the static gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in pure solvents.[1]
Principle
This method involves creating a saturated solution of the solute in a specific solvent at a constant temperature. A known mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is calculated from the masses of the solute and the solvent.
Apparatus and Materials
-
Jacketed glass vessel with a magnetic stirrer and temperature probe
-
Thermostatic water bath
-
Analytical balance (readability ± 0.1 mg)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Drying oven
-
L-Tryptophan methyl ester hydrochloride (solute)
-
Selected solvents
Step-by-Step Procedure
-
Preparation : An excess amount of L-Tryptophan methyl ester hydrochloride is added to a known mass of the chosen solvent in the jacketed glass vessel.
-
Equilibration : The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient time (typically several hours) to ensure a saturated solution is formed. The solution is then left without stirring to allow undissolved solids to precipitate.
-
Sampling : Once equilibrium is reached and the excess solid has settled, a sample of the clear supernatant is carefully withdrawn using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.
-
Weighing the Saturated Solution : The syringe containing the saturated solution is immediately weighed to determine the total mass of the collected sample.
-
Solvent Evaporation : The collected sample is transferred to a pre-weighed container (e.g., a watch glass or evaporating dish). The solvent is then evaporated in a drying oven at a controlled temperature until a constant weight of the dried solute is achieved.
-
Weighing the Solute : After cooling to room temperature in a desiccator, the container with the dried solute is weighed.
-
Calculation : The mass of the solvent is determined by subtracting the mass of the dried solute from the total mass of the saturated solution sample. The solubility can then be expressed in various units, such as mole fraction, g/100g of solvent, or mg/mL.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the static gravimetric method for solubility determination.
Caption: Experimental workflow for the static gravimetric solubility determination method.
References
The Role of L-Tryptophan Methyl Ester Hydrochloride (H-Trp-OMe HCl) as a Serotonin Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) and its role as a precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This document details the metabolic conversion, presents quantitative data from preclinical studies, and offers detailed experimental protocols for further research in this area.
Introduction
Serotonin is a critical monoamine neurotransmitter involved in the regulation of mood, sleep, appetite, and various cognitive functions.[1] Its synthesis in the central nervous system is directly dependent on the availability of its essential amino acid precursor, L-tryptophan. L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is a chemically modified form of L-tryptophan, designed to potentially alter its pharmacokinetic properties. As an ester, it is hypothesized to be hydrolyzed in vivo to yield L-tryptophan, which can then enter the established serotonin synthesis pathway. This guide explores the scientific basis for this conversion and its implications for serotonergic modulation.
Metabolic Pathway of H-Trp-OMe HCl to Serotonin
The conversion of H-Trp-OMe HCl to serotonin is a multi-step enzymatic process. It begins with the hydrolysis of the methyl ester to yield L-tryptophan, which is then metabolized to serotonin through a well-characterized pathway.
In Vivo Hydrolysis of H-Trp-OMe HCl
H-Trp-OMe HCl is anticipated to be rapidly hydrolyzed by esterase enzymes present in plasma and tissues to yield L-tryptophan and methanol. This enzymatic conversion is a critical first step for its function as a serotonin precursor.
Serotonin Synthesis Pathway
Once L-tryptophan is formed, it crosses the blood-brain barrier and enters the canonical serotonin synthesis pathway within serotonergic neurons.[2]
-
Hydroxylation: L-tryptophan is first converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in serotonin synthesis.[3]
-
Decarboxylation: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin (5-HT).[3]
Quantitative Data from Preclinical Studies
A key preclinical study investigated the effects of chronic administration of H-Trp-OMe HCl on serotonin levels in various brain regions of neonatal rats.[4]
Table 1: Percentage Change in Serotonin Concentration in Neonatal Rat Brain Regions Following Chronic H-Trp-OMe HCl Administration (100 mg/kg, i.p.) Compared to Saline Control. [5]
| Age (Days) | Striatum | Diencephalon | Cortex | Pons and Medulla |
| 8 | -54% (p < 0.01) | -51.5% (p < 0.01) | -64% (p < 0.01) | +199% (p < 0.001) |
| 19 | -21% | -21% | -66% (p < 0.01) | +6% |
| 29 | -97% (p < 0.001) | +18% | -19% | +1% |
Data adapted from Mathura et al. (1986). The study reported a significant decrease in serotonin levels in most brain regions, with a notable increase in the pons and medulla at day 8.
Experimental Protocols
This section provides detailed methodologies for conducting preclinical research on the effects of H-Trp-OMe HCl on brain serotonin levels.
In Vivo Animal Study
This protocol is based on the study by Mathura et al. (1986) and established practices for rodent neurochemical analysis.[4]
Materials:
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl)
-
Sterile 0.9% saline solution
-
Sprague-Dawley rats (neonatal or adult)
-
Standard animal housing and handling equipment
-
Syringes and needles for intraperitoneal injection
-
Dissection tools
-
Cryovials
-
Liquid nitrogen or dry ice
-
-80°C freezer
Procedure:
-
Animal Acclimation: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: On each day of the experiment, prepare a fresh solution of H-Trp-OMe HCl in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose (e.g., 100 mg/kg) in a suitable injection volume (e.g., 1-2 ml/kg).
-
Administration: Administer the H-Trp-OMe HCl solution or a saline vehicle control via intraperitoneal (i.p.) injection at the same time each day for the duration of the study.
-
Tissue Collection: At the designated time points, euthanize the animals according to approved protocols. Immediately dissect the brain and place it in ice-cold saline.
-
Brain Dissection: On an ice-cold surface, dissect the brain into the desired regions (e.g., striatum, diencephalon, cortex, pons, and medulla).
-
Sample Storage: Weigh each brain region, place it in a pre-labeled cryovial, snap-freeze in liquid nitrogen or on dry ice, and store at -80°C until analysis.
HPLC-ECD Analysis of Serotonin and 5-HIAA
This protocol outlines a common and sensitive method for the simultaneous quantification of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue.[6][7]
Materials:
-
Frozen brain tissue samples
-
Homogenization buffer (e.g., 0.1 M perchloric acid with an antioxidant like EDTA)
-
Internal standard (e.g., N-methylserotonin)
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid, adjusted to an acidic pH)
-
Centrifuge
Procedure:
-
Tissue Homogenization: Add a known volume of ice-cold homogenization buffer to the weighed frozen brain tissue. Homogenize thoroughly using a sonicator or a mechanical homogenizer.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the filtered supernatant onto the HPLC system.
-
The mobile phase will carry the sample through the C18 column, separating serotonin, 5-HIAA, and the internal standard based on their physicochemical properties.
-
As the compounds elute from the column, they pass through the electrochemical detector. The detector is set at an oxidizing potential (e.g., +0.65 V) that causes the electroactive compounds (serotonin and 5-HIAA) to generate a current that is proportional to their concentration.[8]
-
-
Quantification: Create a standard curve using known concentrations of serotonin and 5-HIAA. The concentration of these analytes in the brain tissue samples can then be calculated by comparing their peak areas to those of the standards and normalizing to the tissue weight.
Serotonergic Signaling Pathway
The ultimate effect of H-Trp-OMe HCl as a serotonin precursor is the modulation of serotonergic neurotransmission. After its synthesis, serotonin is packaged into vesicles and released into the synaptic cleft, where it interacts with a variety of postsynaptic receptors to elicit its downstream effects. The signal is terminated by the reuptake of serotonin from the synapse by the serotonin transporter (SERT).
Conclusion
H-Trp-OMe HCl serves as a prodrug to L-tryptophan, and by extension, a precursor to serotonin. Its administration can influence brain serotonin levels, although the effects may vary across different brain regions and developmental stages. The methodologies outlined in this guide provide a framework for researchers to further investigate the pharmacokinetics, pharmacodynamics, and therapeutic potential of H-Trp-OMe HCl in modulating the serotonergic system. Careful consideration of experimental design and analytical techniques is crucial for obtaining reliable and reproducible data in this field of research.
References
- 1. Continuous Real-Time Detection of Serotonin Using an Aptamer-Based Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. Effects of Chronic Tryptophan Loading on Serotonin (5-HT) Levels in Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 5-hydroxytryptophan, 5-hydroxytryptamine, and 5-hydroxyindoleacetic acid in 20 rat brain nuclei using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of urinary 5-hydroxyindole-3-acetic acid by high-performance liquid chromatography with electrochemical detection and direct sample injection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrochloride salt form of tryptophan methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable tool in biochemical research. This document details its physicochemical properties, synthesis, and analytical characterization, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key processes with diagrams.
Physicochemical Properties
Tryptophan methyl ester hydrochloride is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 254.71 g/mol | [1] |
| Melting Point | 213-216 °C | [2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Optical Activity | [α]²⁰/D +18° to +21° (c=5 in methanol) | [3][4] |
| Storage | 2°C - 8°C | [1] |
Solubility
The solubility of L-tryptophan methyl ester hydrochloride has been determined in various pure solvents at different temperatures. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C). The solubility generally increases with temperature.[5]
| Solvent | Mole Fraction (x₁) at 298.15 K |
| Methanol | 0.033403 |
| Water | 0.011939 |
| Ethanol | 0.007368 |
| n-Propanol | 0.003708 |
| n-Butanol | 0.002632 |
| Isobutanol | 0.001716 |
| sec-Butanol | 0.001651 |
| Isopropanol | 0.001573 |
| Acetone | 0.000605 |
| 2-Butanone | 0.000401 |
| Ethyl acetate | 0.000074 |
| Acetonitrile | 0.000065 |
Data sourced from the Journal of Chemical & Engineering Data.[5]
Synthesis of L-Tryptophan Methyl Ester Hydrochloride
The most common method for the synthesis of L-tryptophan methyl ester hydrochloride is the Fischer-Speier esterification of L-tryptophan with methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis via Thionyl Chloride in Methanol
This protocol is adapted from established methodologies for the esterification of amino acids.[6]
Materials:
-
L-Tryptophan
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) at 0 °C (ice bath).
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and triturate to induce precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-tryptophan methyl ester hydrochloride.
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.2 (s, 1H, indole N-H), 8.81 (br s, 3H, NH₃⁺), 7.54 (d, 1H), 7.39 (d, 1H), 7.28 (s, 1H), 7.09 (t, 1H), 7.01 (t, 1H), 4.19 (t, 1H, α-CH), 3.63 (s, 3H, OCH₃), 3.39-3.33 (m, 2H, β-CH₂).
Infrared (IR) Spectroscopy:
-
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule. Key peaks include:
-
~3400 cm⁻¹ (N-H stretch of the indole ring)
-
~3000 cm⁻¹ (C-H stretches)
-
~1740 cm⁻¹ (C=O stretch of the ester)
-
~1600 cm⁻¹ (C=C stretches of the aromatic ring)
-
Chromatographic Analysis
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A common eluent system for amino acid esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).
-
Visualization: The spots can be visualized under UV light (254 nm) or by staining with a ninhydrin solution followed by gentle heating. The hydrochloride salt will typically have a lower Rf value than the free base due to its higher polarity.
High-Performance Liquid Chromatography (HPLC): A general-purpose HPLC method for analyzing amino acid derivatives can be adapted for tryptophan methyl ester hydrochloride.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A typical gradient might be from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm (due to the indole ring of tryptophan).
-
Injection Volume: 10-20 µL.
Applications in Research and Development
Tryptophan methyl ester hydrochloride serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.
-
Peptide Synthesis: The esterification of the carboxylic acid group allows the amino group to be available for peptide bond formation.
-
Precursor for Drug Synthesis: It is a key intermediate in the synthesis of various therapeutic agents, including the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (Cialis).[4]
-
Biochemical Research: As a derivative of the essential amino acid tryptophan, it is used in studies related to serotonin and melatonin pathways, neurotransmitter function, and mood regulation.[7]
This technical guide provides a foundational understanding of tryptophan methyl ester hydrochloride for professionals in research and drug development. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of H-Trp-OMe HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Standard solid-phase peptide synthesis (SPPS) protocols, such as Fmoc/tBu or Boc/Bzl strategies, rely on the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to a solid support. The use of amino acids with a free N-terminus and a protected C-terminus, such as L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), is unconventional in standard C-to-N terminal synthesis. However, H-Trp-OMe HCl can be strategically employed in SPPS for the synthesis of peptides with a C-terminal methyl ester. This modification can be crucial for modulating the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics.
This document outlines a detailed protocol for the incorporation of H-Trp-OMe HCl as the final residue onto a resin-bound peptide. This method involves the synthesis of the desired peptide sequence on a suitable resin, followed by the activation of the C-terminal carboxylic acid of the resin-bound peptide and subsequent coupling with H-Trp-OMe HCl.
Experimental Protocols
Resin Selection and Peptide Chain Elongation
The choice of resin is critical for the successful synthesis of a C-terminally modified peptide. A resin that allows for stable anchoring of the peptide during chain elongation and efficient C-terminal activation is required. 2-Chlorotrityl chloride (2-CTC) resin is a suitable choice as it allows for mild cleavage conditions that can keep the C-terminal methyl ester intact.
Protocol for Peptide Chain Elongation (Fmoc/tBu Strategy):
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling agent.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection, coupling, and washing cycles until the desired peptide sequence is assembled.
| Step | Reagent/Solvent | Time |
| Resin Swelling | DCM, then DMF | 30 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| Amino Acid Coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA in DMF | 1-2 hours |
| Washing | DMF, DCM | 3 x 1 min each |
On-Resin C-Terminal Activation and H-Trp-OMe HCl Coupling
This step is crucial and involves the activation of the C-terminal carboxylic acid of the peptide chain anchored to the resin, followed by the coupling of H-Trp-OMe HCl.
Protocol:
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection to expose the N-terminal amine of the peptide.
-
C-Terminal Activation: Activate the C-terminal carboxylic acid of the resin-bound peptide. A common method is the use of a coupling agent like HBTU or HATU in the presence of a base.
-
H-Trp-OMe HCl Coupling: Add H-Trp-OMe HCl, previously neutralized with a non-nucleophilic base such as diisopropylethylamine (DIPEA), to the activated resin-bound peptide.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
| Parameter | Value/Reagent |
| Resin-Bound Peptide | 1 equivalent |
| H-Trp-OMe HCl | 3-5 equivalents |
| Coupling Reagent (HBTU/HATU) | 3-5 equivalents |
| Base (DIPEA) | 6-10 equivalents |
| Solvent | DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-24 hours |
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. A mild cleavage cocktail is necessary to preserve the C-terminal methyl ester.
Protocol:
-
Resin Washing and Drying: Wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. The presence of scavengers like TIS is important to prevent side reactions with sensitive residues like tryptophan.
-
Cleavage Reaction: Treat the dried resin with the cleavage cocktail.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
| Reagent/Parameter | Composition/Value |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% Water |
| Reaction Time | 1.5 - 3 hours |
| Precipitation Solvent | Cold Diethyl Ether |
| Purification Method | RP-HPLC |
Potential Side Reactions
-
Racemization: The C-terminal amino acid is susceptible to racemization during the activation step. The use of coupling reagents that minimize racemization, such as HATU, is recommended.
-
Alkylation of Tryptophan: The indole side chain of tryptophan can be alkylated by carbocations generated during cleavage. The use of scavengers like TIS in the cleavage cocktail is crucial to minimize this side reaction.[1]
-
Diketopiperazine Formation: This can occur at the dipeptide stage and lead to cleavage from the resin.[2] Careful selection of the first two amino acids and coupling conditions can mitigate this.
Visualizations
Caption: Workflow for SPPS incorporation of H-Trp-OMe HCl.
Caption: C-terminal activation and coupling of H-Trp-OMe HCl.
References
H-Trp-OMe HCl: A Versatile Building Block for the Synthesis of Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) is a readily available and versatile chiral building block derived from the essential amino acid L-tryptophan. Its inherent indole nucleus and reactive primary amine and methyl ester functionalities make it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds. These synthesized scaffolds, particularly those containing the indole motif, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of H-Trp-OMe HCl in the construction of various heterocyclic systems, including tetrahydro-β-carbolines, β-carbolines, and diketopiperazines.
I. Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carbolines. It involves the condensation of a tryptamine derivative, in this case, H-Trp-OMe HCl, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The reaction proceeds with the formation of a new stereocenter at the C-1 position of the resulting tetrahydro-β-carboline ring.
Logical Workflow for Tetrahydro-β-carboline Synthesis
Caption: General workflow for the synthesis of tetrahydro-β-carbolines from H-Trp-OMe HCl.
Experimental Protocol: Synthesis of cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate
This protocol details the synthesis of a specific 1-substituted tetrahydro-β-carboline derivative.
Materials:
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl)
-
Butyraldehyde
-
14% Ammonium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Benzene
-
Petroleum ether (b.p. 373–393 K)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of (S)-tryptophan methyl ester hydrochloride and butyraldehyde is refluxed for 48 hours.
-
After cooling, the solvent is evaporated under vacuum.
-
The resulting residue is dissolved in 14% ammonium hydroxide solution and extracted with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield an oily residue.
-
The crude product is purified by column chromatography on silica gel.
-
The purified oil is crystallized from a mixture of benzene and petroleum ether to afford the title compound as a solid.[1][2][3][4]
Quantitative Data:
| Product | Yield | Melting Point | Optical Rotation ([α]D28) |
| cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylate | 74.8% | 413 K | -132.8 (c = 0.00348, acetonitrile) |
Characterization Data:
-
Crystal Data: Tetragonal, P 43 21 2, a = 9.3410 (11) Å, c = 36.125 (5) Å, V = 3152.1 (7) Å3, Z = 8.[1]
II. Synthesis of β-Carbolines by Oxidation of Tetrahydro-β-carbolines
Fully aromatic β-carbolines, which are also prevalent in many natural products and pharmacologically active compounds, can be readily accessed by the oxidation of the corresponding tetrahydro-β-carboline precursors. Various oxidizing agents can be employed for this aromatization step.
Signaling Pathway for β-Carboline Formation
Caption: Oxidation of a tetrahydro-β-carboline to a β-carboline.
Experimental Protocol: Microwave-Assisted Aromatization of Tetrahydro-β-carbolines
This protocol provides a rapid and efficient method for the oxidation of tetrahydro-β-carbolines to their corresponding β-carbolines using microwave irradiation.
Materials:
-
1-Substituted-1,2,3,4-tetrahydro-β-carboline-3-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a solution of the tetrahydro-β-carboline in a suitable solvent in a microwave reactor vessel, add a catalytic amount of Pd/C.
-
The reaction mixture is subjected to microwave irradiation for a specified time (typically 60 minutes or less).
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified, if necessary, by chromatography.
Note: Specific reaction conditions such as temperature, and reaction time will need to be optimized for different substrates.
III. Synthesis of Diketopiperazines
Diketopiperazines (DKPs) are cyclic dipeptides that represent another important class of heterocyclic compounds with diverse biological activities. H-Trp-OMe HCl can be coupled with another amino acid ester, followed by intramolecular cyclization to form the DKP ring. A prominent example is the synthesis of Brevianamide F, a natural product containing a tryptophan-proline DKP core.
Experimental Workflow for Diketopiperazine Synthesis
Caption: General workflow for the synthesis of tryptophan-containing diketopiperazines.
Experimental Protocol: Solid-Phase Synthesis of Brevianamide F (Cyclo(L-Trp-L-Pro))
This protocol outlines the key steps for the solid-phase synthesis of Brevianamide F.
Materials:
-
Fmoc-protected tryptophan allyl ester (Fmoc-(S)-Trp-OAllyl)
-
H-Pro-OMe·HCl
-
Solid support (e.g., aminomethyl resin)
-
Coupling reagents (e.g., PyBOP, DIEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/mDMB/DCM)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Phenylsilane (PhSiH3)
Procedure:
-
Anchoring to Solid Support: The synthesis begins by anchoring a suitable linker to the solid support, followed by the attachment of Fmoc-(S)-Trp-OAllyl.[5][6]
-
Allyl Deprotection: The allyl ester protecting group is removed using a palladium catalyst and a scavenger like phenylsilane.[5]
-
Peptide Coupling: The resin-bound tryptophan is then coupled with H-Pro-OMe·HCl using a peptide coupling agent such as PyBOP in the presence of a base like DIEA.[5][6]
-
Fmoc Deprotection and Cyclization: The Fmoc protecting group is removed with a solution of piperidine in DMF, which triggers the spontaneous intramolecular cyclization to form the diketopiperazine ring on the solid support.[6]
-
Cleavage from Resin: The final product, Brevianamide F, is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[5]
Quantitative Data:
| Product | Overall Yield (from amino-acyl resin) |
| Brevianamide F | 74% |
IV. Synthesis of Pyrrolo[2,3-b]indoles
The hexahydropyrrolo[2,3-b]indole core is a privileged scaffold found in numerous complex indole alkaloids with potent biological activities. This tricyclic system can be accessed from tryptophan derivatives through intramolecular cyclization strategies.
Reaction Pathway to Pyrrolo[2,3-b]indoles
Caption: General pathway for the synthesis of the hexahydropyrrolo[2,3-b]indole scaffold.
Experimental Protocol: Iodine-Catalyzed Intramolecular Amination of Tryptophan Esters
A metal-free approach for the synthesis of pyrrolo[2,3-b]indoles from tryptophan esters has been developed, utilizing iodine as a catalyst for intramolecular amination.[7] This method offers a mild and practical route to this important heterocyclic system. While the specific protocol starting from H-Trp-OMe HCl requires adaptation (e.g., N-protection/deprotection steps), the core transformation provides a valuable strategy.
General Concept:
The reaction proceeds by the treatment of a suitable N-functionalized tryptophan ester with a catalytic amount of iodine. The iodine is believed to activate the indole ring, facilitating an intramolecular attack by the amino group to form the pyrrolo[2,3-b]indole scaffold. This transformation can be performed on a gram scale under mild conditions.[7]
H-Trp-OMe HCl serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The Pictet-Spengler reaction provides efficient access to tetrahydro-β-carbolines, which can be further oxidized to β-carbolines. Furthermore, H-Trp-OMe HCl is a key component in the synthesis of complex diketopiperazines like Brevianamide F and can be utilized in the construction of other fused indole systems such as pyrrolo[2,3-b]indoles. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this tryptophan-derived building block in the pursuit of novel bioactive molecules.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetra-hydro-β-carboline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-(9S,10S)-Methyl 1-propyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylate [kth.diva-portal.org]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Direct intramolecular amination of tryptophan esters to prepare pyrrolo[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Nitration of Protected L-Tryptophan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the regioselective nitration of L-tryptophan methyl ester protected with various common protecting groups. The ability to introduce a nitro group at specific positions on the indole ring of tryptophan is a valuable tool in the synthesis of complex peptides, modified natural products, and pharmaceutical intermediates. The nitro group can serve as a precursor for a wide range of other functional groups, making nitrated tryptophan derivatives versatile building blocks in medicinal chemistry and drug development.
Introduction to Regioselective Nitration of Tryptophan
The indole nucleus of tryptophan is susceptible to electrophilic substitution, and nitration is a key transformation. However, controlling the position of nitration (regioselectivity) can be challenging due to the activated nature of the indole ring system. The outcome of the nitration reaction is highly dependent on the protecting groups on the α-amino and indole nitrogen, the nitrating agent, and the reaction conditions such as solvent and temperature. This document outlines several methods to achieve regioselective nitration at the C-2, C-4, C-5, and C-6 positions of the indole ring.
Comparative Summary of Nitration Techniques
The following table summarizes the quantitative data for various regioselective nitration techniques applied to protected L-tryptophan methyl ester. This allows for a direct comparison of yields and regioselectivity for different methods.
| Protecting Group | Nitrating Agent/Conditions | Major Isomer | Yield (%) | Other Isomers | Reference |
| Nα,N1-bis(trifluoroacetyl) | HNO₃ in Acetic Anhydride, 0 °C | 2-Nitro | 67% | - | [1][2] |
| Nα,N1-bis(trifluoroacetyl) | HNO₃ in Trifluoroacetic Acid, 0 °C | 6-Nitro | 69% | - | [1][2] |
| Nα-acetyl | Peroxynitrite/CO₂ | 6-Nitro | Major Product | 1-Nitro, N-formylkynurenine | [3] |
| Nα-Boc (Proposed) | HNO₃ / H₂SO₄ | 5-Nitro | Estimated moderate to good | 4- and 6-nitro as minor | General Indole Chemistry |
| Nα-Fmoc (Proposed) | HNO₃ in Acetic Acid | 6-Nitro | Estimated moderate | 2-nitro as minor | Inferred from related systems |
| Nα-Cbz (Proposed) | Cu(NO₃)₂ in Acetonitrile | 3-Nitro | Estimated moderate | - | General Indole Chemistry |
| Unprotected L-Tryptophan | TxtE (Enzymatic) | 4-Nitro / 5-Nitro | Variable | - | [4] |
Experimental Protocols
Detailed methodologies for the key nitration experiments are provided below.
Protocol 1: Regioselective Nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester[1][2]
This protocol allows for the selective synthesis of either the 2-nitro or 6-nitro derivative by altering the solvent.
A. Preparation of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester
-
Suspend L-tryptophan methyl ester hydrochloride in a suitable solvent.
-
Add excess trifluoroacetic anhydride at room temperature and stir for 3 hours.
-
Precipitate the product by adding petroleum ether.
-
Filter and dry the solid to obtain Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester as white needles.
B. Synthesis of Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester
-
Dissolve Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester (1.0 eq) in acetic anhydride in a round-bottomed flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 70% nitric acid (1.2 eq) in acetic anhydride dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by pouring it into an ice-cold 5% aqueous sodium bicarbonate solution and neutralize to pH 7.5.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Nα-trifluoroacetyl-2-nitro-L-tryptophan methyl ester (67% yield).[1]
C. Synthesis of Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester
-
Dissolve Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester (1.0 eq) in trifluoroacetic acid in a round-bottomed flask.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 70% nitric acid (1.2 eq) in trifluoroacetic acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by pouring it into an ice-cold 5% aqueous sodium bicarbonate solution and neutralize to pH 7.5.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Nα-trifluoroacetyl-6-nitro-L-tryptophan methyl ester (69% yield).[1]
Protocol 2: Proposed Nitration of Nα-Boc-L-tryptophan methyl ester to 5-Nitro Derivative
This proposed protocol is based on the general principle of nitrating indole rings under mixed acid conditions, which typically favors substitution at the 5-position.
-
Dissolve Nα-Boc-L-tryptophan methyl ester (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the 5-nitro isomer from other minor isomers (e.g., 4- and 6-nitro).
Protocol 3: Enzymatic Nitration of L-Tryptophan[4]
This protocol provides a green chemistry approach to the synthesis of 4-nitro and 5-nitro-L-tryptophan using the enzyme TxtE.
-
Prepare a reaction buffer containing the TxtE enzyme, L-tryptophan, a nitric oxide (NO) donor, and a suitable reductase system.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).
-
Monitor the formation of the nitrated products by HPLC.
-
The regioselectivity between the 4-nitro and 5-nitro products can be influenced by mutations in the TxtE enzyme.
-
Purify the products using chromatographic techniques.
Visualizations
Logical Workflow for Regioselective Nitration
The following diagram illustrates the decision-making process and experimental workflow for the regioselective nitration of protected L-tryptophan methyl ester.
Caption: Workflow for regioselective nitration of L-tryptophan methyl ester.
Signaling Pathway of Nitration Reagent Generation
This diagram illustrates the in-situ generation of the nitronium ion (NO₂⁺), the key electrophile in many nitration reactions.
References
- 1. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitration and nitrosation of N-acetyl-L-tryptophan and tryptophan residues in proteins by various reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Deprotection of H-Trp-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the deprotection of the methyl ester from L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) to yield L-Tryptophan. The primary method described is saponification under mild basic conditions, a common and effective procedure for the hydrolysis of amino acid esters. The protocol covers the deprotection reaction, work-up, and subsequent purification of the final product by recrystallization. Potential side reactions involving the indole nucleus of tryptophan are generally minimal under these conditions; however, careful control of the reaction parameters is recommended to ensure high purity and yield.
Quantitative Data Summary
The following table summarizes typical quantitative data for the deprotection of amino acid methyl esters via saponification and the subsequent purification of L-Tryptophan. Yields for the saponification step are generally high, while the recrystallization yield depends on achieving a careful balance between purity and recovery.
| Parameter | Saponification of Amino Acid Methyl Esters | Recrystallization of L-Tryptophan |
| Reagents | LiOH·H₂O, THF/Water | Acetic Acid, Water, Activated Carbon |
| Typical Yield | >95% (crude) | 85-95%[1][2] |
| Purity | Variable (contains inorganic salts) | >99%[3] |
| Reaction Time | 1-3 hours | Not Applicable |
| Temperature | Room Temperature (20-25 °C) | 90 °C for dissolution, cooling to 5-20 °C for crystallization[1][2] |
Experimental Protocols
Saponification of H-Trp-OMe HCl
This protocol describes the hydrolysis of the methyl ester using lithium hydroxide.
Materials:
-
H-Trp-OMe HCl
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Mobile phase for TLC (e.g., n-butanol:acetic acid:water, 4:1:1)
-
Ninhydrin stain
Procedure:
-
Dissolution: In a round-bottom flask, dissolve H-Trp-OMe HCl (1 equivalent) in a 2:1 mixture of THF and deionized water.
-
Addition of Base: In a separate flask, prepare a solution of LiOH·H₂O (1.1 equivalents) in deionized water. Add the LiOH solution dropwise to the stirring solution of H-Trp-OMe HCl at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting material. The product, L-tryptophan, will have a different Rf value. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 5.5-6.0 by the slow addition of 1 M HCl. The product will precipitate out of the solution.
-
Collect the crude L-Tryptophan by vacuum filtration and wash the solid with cold deionized water.
-
Dry the crude product under vacuum.
-
Purification by Recrystallization
This protocol describes the purification of the crude L-Tryptophan.
Materials:
-
Crude L-Tryptophan
-
Glacial acetic acid
-
Deionized water
-
Activated carbon
Procedure:
-
Dissolution: In a flask, add the crude L-tryptophan to a mixture of acetic acid and water (e.g., a 1:1 v/v mixture)[1]. Heat the mixture to approximately 90 °C with stirring until the solid is completely dissolved[1][2].
-
Decolorization: Add a small amount of activated carbon to the hot solution and maintain the temperature at 90 °C for 15-30 minutes with stirring to remove colored impurities[1].
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool the flask in an ice bath to 5-10 °C to maximize crystal formation[1][2].
-
Isolation and Drying: Collect the purified L-Tryptophan crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water. Dry the crystals under vacuum to a constant weight.
Diagrams
Caption: Experimental workflow for the deprotection and purification of L-Tryptophan.
References
Synthesizing Nature's Scaffolds: A Guide to Bioactive Compound Development from H-Trp-OMe HCl
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the synthesis of novel bioactive compounds is a cornerstone of innovation. L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), a readily available chiral building block, serves as a versatile starting material for the creation of a diverse array of complex molecules, particularly those containing the indole nucleus. This application note provides detailed methodologies for the synthesis of bioactive β-carboline alkaloids from H-Trp-OMe HCl, outlines their mechanisms of action through key signaling pathways, and presents quantitative data to guide researchers in this critical field.
The Pictet-Spengler reaction stands as a powerful and widely utilized method for the construction of the β-carboline scaffold from tryptophan derivatives. This acid-catalyzed condensation of an aldehyde with the tryptophan backbone allows for the introduction of a wide range of substituents, leading to a vast library of potential drug candidates. These compounds have demonstrated a spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines, making them a subject of intense research in oncology.
Experimental Protocols
This section details the synthesis of two representative bioactive compounds, a generic 1-substituted-tetrahydro-β-carboline and the complex drug, Tadalafil.
Protocol 1: General Synthesis of 1-Aryl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl esters
This protocol describes a general procedure for the Pictet-Spengler reaction between L-tryptophan methyl ester hydrochloride and an aromatic aldehyde.
Materials:
-
L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl)
-
Aromatic aldehyde (e.g., piperonal)
-
Solvent (e.g., Nitromethane, Isopropanol)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a 250 mL three-necked flask equipped with a reflux condenser and a thermometer, add L-tryptophan methyl ester hydrochloride (20 g).
-
Add the chosen solvent (160-200 mL), followed by the aromatic aldehyde (e.g., piperonal, 10.2-12.2 mL).
-
Heat the mixture to reflux with stirring and maintain for 9-10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Dry the filter cake to obtain the desired cis-tetrahydro-β-carboline intermediate.
Protocol 2: Synthesis of Tadalafil
This multi-step synthesis showcases the elaboration of the β-carboline scaffold into a complex pharmaceutical agent.
Step 1: Synthesis of the cis-Tetrahydro-β-carboline Intermediate
-
Follow the procedure in Protocol 1, using D-tryptophan methyl ester hydrochloride and piperonal. The use of nitromethane as a solvent can afford a molar yield of 90-92%, while isopropanol can yield 94-96% of the cis-isomer[1].
Step 2: Chloroacetylation of the Intermediate
-
In a 250 mL three-necked flask equipped with a thermometer, stir a mixture of ethyl acetate (160-200 mL) and potassium carbonate (33-43 g) for approximately 30 minutes.
-
Add the cis-tetrahydro-β-carboline intermediate from the previous step.
-
Cool the mixture to below 3-5°C in an ice bath.
-
Slowly add chloroacetyl chloride (8.8-10.6 mL), diluted 5-6 times with ethyl acetate, dropwise.
-
Continue the reaction for 1-1.5 hours at this temperature, then allow it to warm to room temperature and react for another 1.5 hours.
-
After the reaction is complete, add approximately 400 mL of water and extract the product.
-
Concentrate the organic phase under reduced pressure to obtain the chloroacetyl intermediate as a brown powder with a molar yield of 78-80%[1].
Step 3: Cyclization to Tadalafil
-
Dissolve the chloroacetyl intermediate in a suitable solvent.
-
React with methylamine to induce cyclization and form the final Tadalafil product. Detailed conditions for this step can be found in specialized literature.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and bioactivity of compounds derived from H-Trp-OMe HCl.
| Reaction Step | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Pictet-Spengler | D-Trp-OMe HCl, Piperonal | - | Nitromethane | 90-92 | [1] |
| Pictet-Spengler | D-Trp-OMe HCl, Piperonal | - | Isopropanol | 94-96 | [1] |
| Chloroacetylation | cis-Tetrahydro-β-carboline | Chloroacetyl chloride, K₂CO₃ | Ethyl Acetate | 78-80 | [1] |
| Compound | Cell Line | Bioactivity | IC₅₀ (µM) | Reference |
| Harmine | MCF-7 (Breast Cancer) | Cytotoxicity | - | |
| Harmine | HeLa (Cervical Cancer) | Cytotoxicity | - | |
| Harmaline | Various Cancer Cell Lines | Cytotoxicity | - |
Signaling Pathways and Mechanism of Action
The cytotoxic effects of many β-carboline alkaloids are attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Two key signaling pathways implicated in this process are the FAK/PI3K/AKT/mTOR pathway and the ROS-p38 MAPK pathway.
FAK/PI3K/AKT/mTOR Signaling Pathway
This pathway is crucial for cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting tumor progression. Certain β-carboline alkaloids have been shown to inhibit this pathway, leading to apoptosis.
References
Application Notes and Protocols: L-Tryptophan Methyl Ester Hydrochloride in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Tryptophan methyl ester hydrochloride in neuropharmacological studies. This compound serves as a valuable tool for investigating the serotonergic system, given its role as a precursor to the neurotransmitter serotonin.[1] Its enhanced solubility and stability make it a preferred compound in various experimental settings.[1]
Overview and Applications
L-Tryptophan methyl ester hydrochloride is a derivative of the essential amino acid L-Tryptophan. In neuropharmacology, it is primarily utilized to study the synthesis, release, and function of serotonin (5-hydroxytryptamine, 5-HT). By increasing the bioavailability of the serotonin precursor, researchers can investigate the downstream effects on neuronal signaling, behavior, and the pathophysiology of various neurological and psychiatric disorders.[1][2]
Key Applications:
-
Investigation of Serotonin Synthesis and Metabolism: Used to artificially elevate brain tryptophan levels and study the subsequent increase in serotonin synthesis.[1]
-
Elucidation of Neurotransmitter Pathways: Helps in understanding the role of serotonin in modulating other neurotransmitter systems, such as dopamine and norepinephrine.
-
In Vitro and In Vivo Models of Neurological Disorders: Employed in cell culture and animal models to study conditions associated with serotonergic dysfunction, including depression, anxiety, and sleep disorders.[1]
-
Drug Discovery and Development: Serves as a tool to evaluate the efficacy and mechanism of action of new drugs targeting the serotonergic system.[1][2]
Data Presentation
Table 1: In Vivo Effects of L-Tryptophan Administration on Serotonin Release
| Animal Model | Brain Region | Administration Route & Dose | Effect on Serotonin (5-HT) Release | Reference |
| Anesthetized Rat | Ventral Hippocampus | Intraperitoneal (i.p.), 50 and 100 mg/kg | Markedly enhanced electrically evoked 5-HT release in a dose-dependent manner. No effect on basal 5-HT output. | [1] |
Experimental Protocols
In Vitro Protocol: Assessment of Neuronal Viability using MTT Assay
This protocol describes the assessment of the cytotoxic effects of L-Tryptophan methyl ester hydrochloride on a human neuroblastoma cell line, SH-SY5Y.
Materials:
-
L-Tryptophan methyl ester hydrochloride
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of L-Tryptophan methyl ester hydrochloride in sterile phosphate-buffered saline (PBS). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of L-Tryptophan methyl ester hydrochloride. Include a vehicle control group (medium with PBS).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control group.
In Vivo Protocol: Brain Microdialysis in Rats to Measure Serotonin Release
This protocol outlines the procedure for in vivo microdialysis to measure changes in extracellular serotonin levels in the rat brain following the administration of L-Tryptophan methyl ester hydrochloride.
Materials:
-
Male Wistar rats (250-300 g)
-
L-Tryptophan methyl ester hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Guide cannulae
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., ventral hippocampus).
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 60 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes using a fraction collector.
-
-
Administration of L-Tryptophan Methyl Ester Hydrochloride:
-
Administer L-Tryptophan methyl ester hydrochloride via intraperitoneal (i.p.) injection at desired doses (e.g., 50 or 100 mg/kg).[1]
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Express the serotonin levels in the post-injection samples as a percentage of the baseline levels.
-
Visualizations
Caption: Serotonin synthesis pathway from L-Tryptophan methyl ester hydrochloride.
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. Effect of acute administration of L-tryptophan on the release of 5-HT in rat hippocampus in relation to serotoninergic neuronal activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of L-Tryptophan Methyl Ester Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of L-Tryptophan methyl ester hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of L-Tryptophan methyl ester hydrochloride.
Question: Why is my yield of L-Tryptophan methyl ester hydrochloride unexpectedly low?
Answer: Low yields can be attributed to several factors. Here is a systematic approach to troubleshoot the issue:
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Incomplete Reaction: The esterification of L-Tryptophan is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of the alcohol (methanol) and an effective acid catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Presence of Water: The reaction is highly sensitive to moisture. Water can hydrolyze the thionyl chloride or trimethylchlorosilane, inactivating the reagents. It can also hydrolyze the desired ester product back to the carboxylic acid. Ensure that all glassware is oven-dried and the methanol is anhydrous.
-
Suboptimal Temperature: The initial addition of reagents like thionyl chloride to methanol should be performed at low temperatures (typically 0°C or below) to control the exothermic reaction and prevent the formation of byproducts.[1] Following the initial addition, the reaction mixture is typically refluxed to ensure it goes to completion.[2]
-
Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization. L-Tryptophan methyl ester hydrochloride has some solubility in various organic solvents, so minimizing the volume of solvent used for washing and recrystallization is important. Ensure the pH is appropriately controlled during any neutralization steps to prevent the hydrolysis of the ester.
Question: My final product is discolored (yellow or brown). What is the cause and how can I fix it?
Answer: Discoloration often indicates the presence of impurities. Potential causes include:
-
Side Reactions: The indole ring of tryptophan is susceptible to oxidation and other side reactions under strongly acidic or high-temperature conditions. This can lead to the formation of colored byproducts.
-
Residual Thionyl Chloride: If thionyl chloride is used, any residual reagent can lead to decomposition and discoloration upon storage. Ensure complete removal of excess thionyl chloride by evaporation under reduced pressure.
-
Purification: To remove colored impurities, you can perform a recrystallization. A common solvent system for recrystallization is a mixture of methanol and diethyl ether.[1] Activated charcoal treatment of the solution before recrystallization can also be effective in removing colored impurities.
Question: I am observing the formation of side products. What are the likely side reactions?
Answer: Several side reactions can occur during the synthesis:
-
N-Acylation: If the amino group is not sufficiently protonated, it can react with the activated carboxylic acid or other electrophiles present in the reaction mixture. This is why a strong acid catalyst is crucial, as it protonates the amino group and protects it.
-
Reactions on the Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic substitution. Under harsh acidic conditions, this can lead to the formation of various byproducts.
-
Dimerization/Polymerization: In the absence of a proper protecting group on the amino function, amino acids can polymerize. The formation of the hydrochloride salt in situ prevents this.
Frequently Asked Questions (FAQs)
Q1: Which is the most effective method for synthesizing L-Tryptophan methyl ester hydrochloride?
A1: The choice of method often depends on the available resources, scale of the reaction, and safety considerations. The thionyl chloride/methanol method is widely used and generally provides high yields.[1][2] The trimethylchlorosilane (TMSCl)/methanol method is a milder alternative.[3] The use of hydrogen chloride gas is also effective but requires specialized equipment.
Q2: What is the role of thionyl chloride in the reaction with methanol?
A2: Thionyl chloride reacts with methanol in an exothermic reaction to generate hydrogen chloride (HCl) gas in situ. This anhydrous HCl acts as the acid catalyst for the Fischer esterification. It also protonates the amino group of L-Tryptophan, protecting it from side reactions and increasing its solubility.
Q3: How can I effectively purify the final product?
A3: Recrystallization is the most common method for purifying L-Tryptophan methyl ester hydrochloride. A mixture of methanol and diethyl ether is a frequently used solvent system.[1] The crude product is dissolved in a minimal amount of hot methanol, and then diethyl ether is added slowly until turbidity is observed. Cooling the mixture allows for the crystallization of the pure product.
Q4: Is it necessary to use anhydrous methanol?
A4: Yes, using anhydrous methanol is critical for achieving a high yield. Any water present in the methanol will react with the thionyl chloride or other activating agents, reducing their effectiveness. Water can also hydrolyze the ester product back to the carboxylic acid.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for L-Tryptophan Methyl Ester Hydrochloride
| Method | Reagents | Typical Reaction Time | Typical Temperature | Reported Yield | Reference |
| Thionyl Chloride | L-Tryptophan, Thionyl Chloride, Methanol | 5-9 hours | 0°C to Reflux | 92.8% | [1] |
| Trimethylchlorosilane | L-Tryptophan, TMSCl, Methanol | 12-24 hours | Room Temperature | Good to Excellent | [3] |
| Hydrogen Chloride Gas | L-Tryptophan, HCl (gas), Methanol, Dichloroethane | 3.5 hours | Room Temp to Reflux | 81.0% - 99.8% | [4] |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride and Methanol (Standard Method)
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of anhydrous methanol.
-
Reagent Addition: Cool the flask in an ice-salt bath to below 0°C. Slowly add 3.27 mL (45 mmol) of freshly distilled thionyl chloride dropwise to the cooled methanol over 15-30 minutes, maintaining the temperature below 0°C.
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Reaction Initiation: After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Addition of L-Tryptophan: Add 6.12 g (30 mmol) of L-Tryptophan to the solution.
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Reflux: Heat the reaction mixture to reflux. Continue refluxing for 5 hours until the L-Tryptophan has completely dissolved.
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Work-up: After the reaction is complete, remove the solvent (methanol) and any remaining thionyl chloride by distillation under reduced pressure to obtain a white solid.
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Purification: Recrystallize the white solid from a mixture of methanol and diethyl ether (5:1 volume ratio) to yield pure L-Tryptophan methyl ester hydrochloride. The reported yield for this procedure is approximately 92.8%.[1]
Protocol 2: Optimized Synthesis using Hydrogen Chloride Gas
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Initial Reaction: In a 250 mL three-necked flask, combine 20.4 g (0.1 mol) of L-Tryptophan, 30 mL of dichloroethane, and 1.29 g (0.01 mol) of N,N-Diisopropylethylamine (DIPEA).
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HCl Gas Introduction: Pass hydrogen chloride gas through the mixture at a rate of 1.25 mL/s for 0.5 hours at room temperature.
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Esterification: Add 4.16 g (0.13 mol) of methanol to the flask. Continue to pass hydrogen chloride gas at a slower rate (0.05 mL/s) while heating the mixture to reflux for 3 hours. During this time, remove the water formed by azeotropic distillation with dichloroethane, and add fresh anhydrous dichloroethane to maintain the reaction volume.
-
Isolation: Cool the reaction mixture to room temperature and remove the remaining dichloroethane and methanol by vacuum rotary evaporation.
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Purification: The resulting solid is recrystallized from dichloroethane at -10°C. The purified product is obtained after washing with ice-cold dichloroethane and drying. This method has been reported to achieve yields as high as 99.8%.[4]
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Reaction pathway for esterification.
References
- 1. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 2. ijcrr.com [ijcrr.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
troubleshooting common side reactions in H-Trp-OMe HCl production
Welcome to the technical support center for the synthesis of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the production of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of H-Trp-OMe HCl?
A1: The primary side reactions of concern are oxidation of the indole ring, racemization of the chiral center, and N-acylation of the primary amine. Each of these can lead to significant impurities and reduced yield of the desired product.
Q2: How can I detect the presence of common impurities in my product?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in your H-Trp-OMe HCl product. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction progress and purity.[1]
Q3: What is the expected yield and purity for a successful synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. A well-optimized process using thionyl chloride in methanol can achieve yields of up to 99% with a purity of ≥98%.[1]
Q4: Can I convert the free L-tryptophan methyl ester to its hydrochloride salt?
A4: Yes. You can dissolve the free ester in an organic solvent like methanol or ethanol and introduce dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise. The hydrochloride salt will precipitate and can be isolated by cooling crystallization, centrifugation, and drying.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of H-Trp-OMe HCl.
Issue 1: Low Yield of H-Trp-OMe HCl
Low product yield is a common issue that can arise from several factors. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in H-Trp-OMe HCl synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting L-tryptophan. - If the reaction is sluggish, consider extending the reaction time. - Cautiously increasing the reaction temperature might be necessary, but be aware of potential increases in side reactions. - Verify the quality and stoichiometry of your reagents, especially the esterifying agent (e.g., thionyl chloride). |
| Product Degradation | - The indole ring of tryptophan is susceptible to oxidation. Analyze your crude product for common oxidation byproducts. - To minimize oxidation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - Using degassed solvents can also help reduce oxidative degradation. |
| Loss During Workup and Purification | - Optimize the crystallization process by carefully selecting the solvent system and controlling the cooling rate to maximize crystal formation and recovery. - During aqueous workup, ensure complete extraction of the product into the organic phase. Multiple extractions may be necessary. |
Issue 2: Presence of Impurities (Oxidation Byproducts)
The indole ring of tryptophan is highly susceptible to oxidation, which can lead to a variety of colored and difficult-to-remove impurities.
Signaling Pathway of Tryptophan Oxidation
Caption: Simplified pathway of tryptophan oxidation leading to common impurities.
Troubleshooting Strategies for Oxidation:
| Preventative Measure | Detailed Protocol |
| Inert Atmosphere | - Before adding reagents, purge the reaction flask with an inert gas (nitrogen or argon) for 5-10 minutes. - Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of Degassed Solvents | - Degas solvents (e.g., methanol) by sparging with an inert gas for 15-20 minutes or by using a freeze-pump-thaw technique. |
| Addition of Antioxidants | - Consider adding a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to the reaction mixture. Note: Compatibility with downstream processing should be considered. |
| Light Protection | - Wrap the reaction flask in aluminum foil to protect it from light, especially if the reaction is run for an extended period. |
Issue 3: Racemization of the Product
Maintaining the stereochemical integrity of the L-enantiomer is critical. Racemization can occur under harsh reaction conditions, leading to the formation of the D-enantiomer.
Logical Relationship for Preventing Racemization
Caption: Key factors leading to racemization and their mitigation strategies.
Troubleshooting Strategies for Racemization:
| Factor | Recommendation |
| Temperature Control | - Avoid excessive heating during the esterification reaction. If using SOCl₂ in methanol, the initial addition is often performed at low temperatures (e.g., 0-5 °C) before gentle refluxing. |
| pH Control | - Avoid the use of strong bases during workup, as this can promote racemization. If pH adjustment is necessary, use milder bases like sodium bicarbonate. |
| Choice of Reagents | - The use of reagents like p-toluenesulfonic acid can provide a milder alternative to methods that might generate harsher acidic conditions. |
Experimental Protocols
Method 1: Esterification using Thionyl Chloride (SOCl₂) in Methanol
This is a common and effective method for the synthesis of amino acid methyl esters.
Experimental Workflow
Caption: Step-by-step workflow for H-Trp-OMe HCl synthesis using SOCl₂.
Detailed Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-tryptophan (1 equivalent) in anhydrous methanol (5-10 mL per gram of tryptophan) at 0-5 °C (ice bath).
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the reaction mixture for 2-4 hours.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The disappearance of the starting material spot indicates the completion of the reaction.
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Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a crude solid.
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Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain pure H-Trp-OMe HCl as a white to off-white solid.
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Isolation: Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Method 2: Esterification using p-Toluenesulfonic Acid (p-TsOH)
This method provides a milder alternative to the thionyl chloride procedure.
Detailed Steps:
-
Preparation: To a solution of L-tryptophan (1 equivalent) and anhydrous p-toluenesulfonic acid (1 equivalent) in the desired alcohol (e.g., methanol, 10-20 mL per gram of tryptophan), add p-toluenesulfonyl chloride (1.2 equivalents) at room temperature.
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Reaction: Heat the mixture to reflux for 1.5-2 hours.
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Workup: After cooling, concentrate the reaction mixture in vacuo.
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Purification: Precipitate the product by adding diethyl ether to the residue. Recrystallize the solid from an appropriate solvent system (e.g., ethanol-ether) to yield the p-toluenesulfonate salt of the ester.
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Conversion to Hydrochloride: The p-toluenesulfonate salt can be converted to the hydrochloride salt if desired, for example, by dissolving in a suitable solvent and treating with HCl.
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the synthesis of H-Trp-OMe HCl using different methods. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Method | Reagents | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Thionyl Chloride | L-Tryptophan, SOCl₂, Methanol | 85 - 99 | ≥ 98 | Highly efficient but requires careful handling of corrosive and moisture-sensitive thionyl chloride.[1] |
| p-Toluenesulfonic Acid | L-Tryptophan, p-TsOH, p-TsCl, Alcohol | 80 - 95 | ≥ 97 | Milder conditions, but may require an additional step to obtain the hydrochloride salt. |
| Trimethylchlorosilane | L-Tryptophan, TMSCl, Methanol | 80 - 95 | ≥ 98 | A facile method with good to excellent yields under mild conditions.[2] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, with appropriate safety precautions in place.
References
Technical Support Center: Optimization of Tryptophan Esterification
Welcome to the technical support center for the optimization of reaction conditions for tryptophan esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for tryptophan esterification?
A1: The primary methods for tryptophan esterification include:
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Fischer-Speier Esterification: This is a classic acid-catalyzed reaction involving heating the amino acid in an alcohol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the ester product, continuous removal of water is crucial.
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Esterification using p-Toluenesulfonic Acid and p-Toluenesulfonyl Chloride: This method offers a mild and convenient alternative, often proceeding rapidly (1-2 hours) at around 80°C or reflux temperatures. The p-toluenesulfonic acid increases the solubility of tryptophan and prevents side reactions at the amino group.[1]
-
Enzymatic Esterification: Lipases, such as Candida antarctica lipase A (CAL-A), can be used for the enantioselective acylation of tryptophan, which is particularly useful for preparing chiral esters.[2]
-
Esterification with Thionyl Chloride: The reaction of tryptophan with an alcohol in the presence of thionyl chloride is a common method for preparing amino acid esters.
Q2: Why is my tryptophan esterification yield consistently low?
A2: Low yields in tryptophan esterification can be attributed to several factors:
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Incomplete Reaction: Esterification is an equilibrium reaction. Ensure you are effectively removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Side Reactions: The indole ring of tryptophan is susceptible to oxidation and other side reactions under harsh acidic conditions and high temperatures.
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Amino Group Interference: The free amino group can react with some esterification reagents. Protection of the amino group, for instance by converting it to its hydrochloride salt, can prevent this.[3]
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Poor Solubility: Tryptophan has limited solubility in many organic solvents. Choosing an appropriate solvent or using additives to increase solubility, like p-toluenesulfonic acid, can improve reaction rates.[1]
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Product Hydrolysis: During workup, exposure to aqueous acidic or basic conditions can lead to the hydrolysis of the ester back to the carboxylic acid.
Q3: What are common side products in tryptophan esterification?
A3: Potential side products include:
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Dipeptides and Polypeptides: If the amino group is not protected, intermolecular amide bond formation can occur.
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Oxidation Products: The indole nucleus can be oxidized, especially at elevated temperatures in the presence of acid and air.
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Racemization: The use of strong bases or unnecessarily high temperatures can lead to the loss of stereochemical integrity at the alpha-carbon.[1]
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Byproducts from Reagents: Depending on the method, byproducts from the esterification reagents themselves may be present.
Q4: How can I purify my tryptophan ester?
A4: Purification strategies depend on the properties of the specific ester and impurities. Common methods include:
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Extraction: Liquid-liquid extraction is often used to separate the ester from water-soluble impurities. Careful pH control is necessary to ensure the ester is in a neutral form for extraction into an organic solvent.
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Crystallization: Tryptophan esters, often as their salt forms (e.g., hydrochloride or p-toluenesulfonate), can be purified by recrystallization from appropriate solvent systems.[1][3]
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Chromatography: Column chromatography on silica gel or other stationary phases can be effective for separating the desired ester from closely related impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion | Incomplete water removal in Fischer esterification. | Use a Dean-Stark apparatus, molecular sieves, or an excess of the alcohol to shift the equilibrium. |
| Insufficient catalyst or catalyst deactivation. | Ensure the catalyst is active and used in the appropriate amount. For solid catalysts, check for deactivation. | |
| Low reaction temperature. | Esterification is often endothermic; increasing the temperature can improve the reaction rate and yield.[4] | |
| Formation of a significant amount of dark, tarry material | Decomposition of tryptophan at high temperatures or under strongly acidic conditions. | Use milder reaction conditions. Consider a different esterification method that does not require high heat or strong acids. |
| Oxidation of the indole ring. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is difficult to isolate from the reaction mixture | The ester is soluble in the aqueous phase during workup. | Adjust the pH of the aqueous phase to neutralize the amino group of the ester, making it more soluble in organic solvents for extraction. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Loss of enantiomeric purity (racemization) | Use of strong base in the reaction or workup. | Avoid strong bases. If a base is necessary, use a milder, non-nucleophilic base.[1] |
| Prolonged reaction times at high temperatures. | Optimize the reaction time and temperature to achieve a good conversion without significant racemization. |
Quantitative Data
Table 1: Comparison of Reaction Conditions for Tryptophan Esterification
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| p-Toluenesulfonic Acid / p-Toluenesulfonyl Chloride | p-Toluenesulfonic acid, p-Toluenesulfonyl chloride | Ethanol | Reflux | 1-2 h | Excellent | [1] |
| Fischer-Speier Esterification | Sulfuric Acid (catalytic) | Alcohol (e.g., Methanol, Ethanol) | Reflux | Several hours | Variable (depends on water removal) | General Knowledge |
| Enzymatic Acylation | Candida antarctica lipase A (CAL-A) | Diisopropyl ether (DIPE) | Room Temperature | ~50% conversion | High enantiopurity | [2] |
| Hydrochloride Salt Formation and Esterification | Organic Amine (e.g., Triethylamine) | Not specified | Reflux | Not specified | High | [3] |
Experimental Protocols
Protocol 1: Esterification of L-Tryptophan using p-Toluenesulfonic Acid and p-Toluenesulfonyl Chloride[1]
-
Materials:
-
L-Tryptophan
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Anhydrous p-toluenesulfonic acid
-
p-Toluenesulfonyl chloride
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Alcohol (e.g., ethanol, methanol, benzyl alcohol)
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Appropriate workup and purification solvents
-
-
Procedure: a. To a solution of L-tryptophan (1 equivalent) and anhydrous p-toluenesulfonic acid (1 equivalent) in the desired alcohol, add p-toluenesulfonyl chloride (1 equivalent). b. Stir the mixture at 80°C or at reflux (for ethanol) for 1-2 hours. c. Monitor the reaction progress by a suitable method (e.g., TLC). d. Upon completion, cool the reaction mixture. e. Isolate the product, the amino acid ester p-toluenesulfonate, using standard workup procedures such as evaporation of the solvent followed by recrystallization.
Protocol 2: General Fischer-Speier Esterification of Tryptophan
-
Materials:
-
L-Tryptophan
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid or hydrogen chloride gas
-
Dean-Stark apparatus (optional)
-
Molecular sieves (optional)
-
-
Procedure: a. Suspend L-tryptophan in a large excess of the anhydrous alcohol. b. Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the suspension until saturation. c. Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, fill the side arm with the alcohol. d. Reflux the mixture for several hours, monitoring the reaction by TLC. e. After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. f. Dissolve the residue in water and neutralize with a suitable base (e.g., sodium bicarbonate) to pH ~7-8. g. Extract the ester with an organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester. i. Purify the ester by chromatography or crystallization.
Visualizations
Caption: General workflow for the esterification of tryptophan.
Caption: Troubleshooting logic for low yield in tryptophan esterification.
References
preventing racemization during peptide coupling with H-Trp-OMe HCl
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization and other side reactions during the coupling of H-Trp-OMe HCl.
Section 1: Troubleshooting Guide
This section addresses common issues encountered when using H-Trp-OMe HCl in peptide coupling reactions.
Issue 1: High Levels of Racemization Detected in the Product
High levels of the D-enantiomer in your peptide product can be a significant issue. The following guide will help you troubleshoot and mitigate this problem.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Base Selection | The choice and amount of base used to neutralize H-Trp-OMe HCl and facilitate the coupling reaction are critical. Strong, sterically unhindered bases can readily abstract the alpha-proton of the activated amino acid, leading to racemization. | Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Avoid using strong bases like triethylamine (TEA) or diisopropylethylamine (DIEA) in excess. Use the minimum amount of base required to neutralize the hydrochloride salt and facilitate the reaction. |
| Over-activation of the Carboxylic Acid | Prolonged activation times or the use of highly reactive coupling reagents can lead to the formation of symmetric anhydrides or oxazolone intermediates, which are prone to racemization. | Reduce the pre-activation time of the N-protected amino acid before adding H-Trp-OMe HCl. Consider using coupling reagents known for lower racemization potential, such as those combined with additives. |
| Suboptimal Coupling Reagent | Some coupling reagents are more prone to inducing racemization than others. | Employ coupling reagents known to suppress racemization, especially when used with additives. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should always be used in the presence of racemization suppressors. Uronium/aminium-based reagents like HATU, HBTU, or COMU are generally good choices, particularly with the inclusion of an additive. |
| Absence of Racemization Suppressing Additives | Additives form active esters that are more resistant to racemization than the intermediates formed with coupling reagents alone. | Always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in your coupling reaction. For particularly challenging couplings, 1-hydroxy-7-azabenzotriazole (HOAt) can be more effective. |
| Elevated Reaction Temperature | Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. | Perform the coupling reaction at a lower temperature, typically starting at 0 °C and then allowing the reaction to slowly warm to room temperature. |
Experimental Workflow for Minimizing Racemization:
Technical Support Center: Purification of L-Tryptophan Methyl Ester Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of L-Tryptophan methyl ester hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Crystallization and Recrystallization Issues
1. My L-Tryptophan methyl ester hydrochloride "oils out" during crystallization instead of forming solid crystals. What should I do?
"Oiling out," where the compound separates as a liquid rather than a solid, is a common issue that arises when the melting point of the compound is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated.[1] Here are several strategies to address this:
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Reduce the Cooling Rate: Rapid cooling can lead to a high degree of supersaturation, favoring oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
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Increase Solvent Volume: The concentration of the solute may be too high. Add a small amount of the solvent in which the compound is more soluble to reduce the supersaturation level.[1]
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Lower the Initial Concentration: Start with a more dilute solution to avoid reaching the oiling out point.[2]
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Seeding: Introduce a small seed crystal of pure L-Tryptophan methyl ester hydrochloride to the supersaturated solution to induce crystallization at a controlled rate.[2]
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Solvent System Modification: If the issue persists, consider changing the solvent system. A solvent in which the product is slightly less soluble at higher temperatures might be a better choice.
2. I am getting a very low yield after recrystallization. What are the possible causes and how can I improve it?
Low recovery is a frequent challenge in recrystallization. Here are some potential causes and solutions:[1]
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Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Concentrate the mother liquor and attempt a second crystallization to recover more product. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Premature Crystallization: If the product crystallizes too early, for instance, in the funnel during hot filtration, you will lose a substantial amount of material.
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Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a fluted filter paper for faster filtration.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound even at low temperatures.
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Solution: Consult solubility data to select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
3. My crystals are very fine and difficult to filter. How can I obtain larger crystals?
Fine crystals are often a result of rapid crystallization. To encourage the growth of larger crystals:
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Slow Cooling: As mentioned for "oiling out," a slower cooling rate allows for more ordered crystal growth.
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Reduce Agitation: Vigorous stirring can increase the rate of nucleation, leading to many small crystals. Gentle stirring or allowing the solution to stand undisturbed can promote the growth of larger crystals.
-
Control Supersaturation: Maintain a lower level of supersaturation to favor crystal growth over nucleation. This can be achieved by slower cooling or by using a solvent in which the solubility does not change drastically with temperature.
4. The product is colored (yellow or brown) after synthesis. How can I decolorize it?
Colored impurities are common in the synthesis of tryptophan derivatives due to the indole ring's susceptibility to oxidation and side reactions.
-
Activated Carbon (Charcoal) Treatment: Activated carbon is effective at adsorbing colored impurities.
-
Protocol: After dissolving the crude product in a suitable solvent and before crystallization, add a small amount of activated carbon (typically 1-5% by weight of the solute). Heat the mixture at reflux for 10-15 minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it judiciously.[3][4]
-
Impurity Removal
5. What are the common impurities in L-Tryptophan methyl ester hydrochloride synthesis and how can I remove them?
Impurities can arise from the starting materials, side reactions, or degradation. Common impurities and their removal strategies are summarized in the table below.
| Impurity | Potential Source | Removal Method |
| Unreacted L-Tryptophan | Incomplete esterification reaction. | Recrystallization. L-Tryptophan has different solubility profiles than its methyl ester hydrochloride. |
| D-Tryptophan Methyl Ester Hydrochloride | Racemization during the reaction, especially under harsh acidic or basic conditions. | Chiral chromatography or enzymatic resolution. Recrystallization is generally ineffective for enantiomeric separation. |
| Di-esterified products | Side reactions during esterification. | Careful control of reaction conditions (stoichiometry of reagents). Purification by column chromatography or recrystallization. |
| Oxidation/Degradation Products (Colored Impurities) | Air oxidation of the indole ring, especially in the presence of light and acid. | Activated carbon treatment during recrystallization.[3] |
| 1,1'-Ethylidenebis(L-tryptophan) (EBT) and related impurities | Can be present in the starting L-tryptophan or formed under certain conditions. | HPLC purification.[5] |
Work-up and Isolation Issues
6. I am observing an emulsion during the aqueous work-up. How can I break it?
Emulsions are common when extracting organic products from aqueous solutions, especially when basic solutions are involved. Here are several techniques to break emulsions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. The fine particles of Celite® can break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to layer separation.
Experimental Protocols
Protocol 1: Recrystallization of L-Tryptophan Methyl Ester Hydrochloride from Methanol/Ether
This protocol is suitable for obtaining high-purity crystals.[6]
-
Dissolve the crude L-Tryptophan methyl ester hydrochloride in a minimal amount of hot methanol.
-
Once fully dissolved, allow the solution to cool slightly.
-
Slowly add diethyl ether (which acts as an anti-solvent) dropwise with gentle swirling until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of a cold 5:1 mixture of diethyl ether and methanol.[5][7]
-
Dry the crystals under vacuum.
Protocol 2: Decolorization using Activated Carbon
-
Dissolve the crude, colored L-Tryptophan methyl ester hydrochloride in a suitable solvent (e.g., methanol) by heating.
-
Remove the flask from the heat source and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Gently swirl the flask and then heat the mixture to reflux for 5-10 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Proceed with the crystallization of the decolorized filtrate as described in Protocol 1.
Quantitative Data Summary
Table 1: Reported Yields for L-Tryptophan Methyl Ester Hydrochloride Synthesis and Recrystallization
| Reaction/Recrystallization Conditions | Reported Yield | Reference |
| Synthesis via L-Tryptophan and Thionyl Chloride in Methanol, followed by recrystallization from Methanol/Ether (5:1) | 92.8% | [6] |
| Synthesis with HCl gas and Methanol in Dichloroethane, followed by recrystallization from Dichloroethane | 81.0% - 99.8% | [5][7] |
| Synthesis with Thionyl Chloride in Methanol, followed by recrystallization from hot Methanol and washing with Ether/Methanol (5:1) | 86.6% | [5][7] |
Visualizations
Caption: General workflow for the purification of L-Tryptophan methyl ester hydrochloride.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study on the activated carbon filter material by methylene blue method [sdqh-chem.com]
- 5. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 6. CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester - Google Patents [patents.google.com]
- 7. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
how to avoid mixture of products in direct nitration of L-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the direct nitration of L-tryptophan. The primary focus is on avoiding the common issue of product mixture formation and achieving regioselective synthesis of specific nitro-L-tryptophan isomers.
Troubleshooting Guide: Issues in L-Tryptophan Nitration
Direct chemical nitration of L-tryptophan is notoriously challenging due to the high reactivity of the indole ring, which often leads to a mixture of nitrated isomers and oxidation byproducts. This guide addresses the most common problem and presents a definitive solution.
Problem: Formation of a Mixture of Nitrated Products
-
Symptoms:
-
HPLC, LC-MS, or NMR analysis of the crude reaction product shows multiple peaks corresponding to different nitro-tryptophan isomers (e.g., 2-NO₂, 4-NO₂, 5-NO₂, 6-NO₂).
-
Significant presence of oxidation byproducts, such as N-formylkynurenine.
-
Low isolated yield of the desired isomer after complex and tedious purification steps.
-
Inconsistent product ratios between batches.
-
-
Root Cause: Classical nitrating agents, such as mixed nitric and sulfuric acid, or peroxynitrite (ONOO⁻), are highly reactive electrophiles.[1] The indole nucleus of tryptophan has multiple positions susceptible to electrophilic attack, leading to a lack of regioselectivity. For instance, nitration with nitric acid in acetic acid can yield a mixture of 2-nitro and 6-nitro products.[2] Similarly, reactions with peroxynitrite can generate 1-nitroso, 1-nitro, and 6-nitro derivatives.
-
Solution: Employ Biocatalytic (Enzymatic) Nitration To achieve high regioselectivity and avoid product mixtures, enzymatic nitration is the recommended approach. Specific enzymes have evolved to catalyze the nitration of L-tryptophan at a single, defined position. This method offers a mild, selective, and environmentally friendly alternative to harsh chemical methods.[3]
-
For 4-nitro-L-tryptophan: The enzyme TxtE , a cytochrome P450 from Streptomyces scabies, catalyzes the direct and highly regioselective nitration of L-tryptophan to 4-nitro-L-tryptophan.[4][5][6]
-
For 6-nitro-L-tryptophan: Peroxidase enzymes, such as myeloperoxidase, in the presence of H₂O₂ and nitrite (NO₂⁻), have been shown to produce 6-nitro-L-tryptophan as a major product.[7]
-
The logical workflow for addressing the product mixture issue is outlined in the diagram below.
Frequently Asked Questions (FAQs)
Q1: Why does direct chemical nitration of L-tryptophan produce multiple isomers?
A1: The indole ring of tryptophan is an electron-rich aromatic system with several positions (C2, C4, C5, C6, C7) that are susceptible to electrophilic attack. Strong nitrating agents used in chemical synthesis are generally not selective and will react at multiple positions, leading to a complex mixture of mono- and sometimes di-nitrated products.
Q2: What is the most effective way to synthesize pure 4-nitro-L-tryptophan?
A2: The most effective and regioselective method is to use the cytochrome P450 enzyme, TxtE. This enzyme utilizes nitric oxide (NO) and oxygen (O₂) to specifically nitrate L-tryptophan at the C4 position of the indole ring, yielding L-4-nitrotryptophan.[4][8]
Q3: Are there enzymatic methods to produce other isomers, like 6-nitro-L-tryptophan?
A3: Yes. While TxtE is specific for the 4-position, other enzymatic systems can favor different isomers. For example, the myeloperoxidase–H₂O₂–NO₂⁻ system has been shown to generate 6-nitro-L-tryptophan from tryptophan residues in proteins.[7] Peroxidases like lactoperoxidase and horseradish peroxidase can also produce a mixture of products, but the ratios can be influenced by reaction conditions.[9]
Q4: I am getting low yields with my TxtE-catalyzed reaction. What are the common causes?
A4: Low yields in a TxtE reaction can stem from several factors:
-
Inactive Enzyme: Ensure the purified TxtE is active. Improper folding or storage can lead to loss of function.
-
Cofactor Limitation: The reaction requires essential co-substrates and cofactors, including a nitric oxide (NO) donor, NADPH, and redox partners like ferredoxin and ferredoxin reductase.[5] Ensure these are present in sufficient concentrations.
-
Oxygen Availability: The reaction is oxygen-dependent. Ensure adequate aeration of the reaction mixture without denaturing the enzyme.
-
Substrate Inhibition: While less common for TxtE with L-tryptophan, high concentrations of the substrate can sometimes inhibit enzyme activity.
Q5: Can I avoid using a purified enzyme?
A5: Yes, whole-cell biotransformation is a viable alternative. Engineered E. coli strains that express both the nitrating enzyme (like TxtE) and the necessary pathways for cofactor regeneration can be used to produce the desired nitro-tryptophan derivative directly in the fermentation medium. This approach can be more cost-effective as it avoids protein purification steps.
Data Presentation
The following tables summarize the typical outcomes of chemical versus enzymatic nitration methods, highlighting the superior selectivity of the biocatalytic approach.
Table 1: Comparison of Product Distribution in L-Tryptophan Nitration Methods
| Method | Nitrating Agent/Enzyme | Major Isomer(s) Produced | Typical Yield of Major Isomer | Reference |
| Chemical | HNO₃ in Acetic Anhydride | 2-NO₂-Trp, 6-NO₂-Trp | Mixture, complex to isolate | [2] |
| Chemical | Peroxynitrite (ONOO⁻) | 1-NO-Trp, 6-NO₂-Trp, 1-NO₂-Trp | Mixture, low yields | |
| Enzymatic | TxtE Cytochrome P450 | 4-NO₂-Trp (highly selective) | High (e.g., >70%) | [4][10] |
| Enzymatic | Myeloperoxidase/H₂O₂/NO₂⁻ | 6-NO₂-Trp | Product identified in proteins | [7] |
Table 2: Reported Yields for Specific Nitration Protocols
| Protocol | Desired Product | Reported Yield | Notes | Reference |
| Chemical Nitration (Protected Trp) | 6-nitro derivative | 40% | Requires Nα-trifluoroacetyl protection. Also yields 6.8% of 2-nitro isomer. | [2] |
| Chemical Nitration (Protected Trp) | 2-nitro derivative | 67% | Requires Nα,N1-bis(trifluoroacetyl) protection and specific solvent conditions. | [2] |
| Biocatalysis (Engineered TrpB) | 4-nitro-L-tryptophan | 73% (isolated) | Uses engineered Tryptophan Synthase (TrpB) with 4-nitroindole and serine as substrates. | [10] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 4-nitro-L-tryptophan using TxtE
This protocol is a general guideline based on published literature for the in vitro enzymatic nitration of L-tryptophan.[5]
-
Materials:
-
Purified TxtE enzyme
-
L-Tryptophan (substrate)
-
NADPH
-
Ferredoxin
-
Ferredoxin reductase
-
A nitric oxide (NO) donor (e.g., Diethylamine NONOate - DEANO)
-
Reaction Buffer (e.g., Potassium Phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare a reaction mixture in the buffer containing L-tryptophan, NADPH, ferredoxin, and ferredoxin reductase.
-
Initiate the reaction by adding the purified TxtE enzyme to the mixture.
-
Add the NO donor (e.g., DEANO) to the reaction. The reaction should be carried out at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.
-
Quench the reaction, for example, by adding an organic solvent like acetonitrile or by heat inactivation (note: boiling the enzyme serves as a negative control).
-
Purify the 4-nitro-L-tryptophan from the reaction mixture using standard chromatographic techniques (e.g., reverse-phase HPLC).
-
The enzymatic cascade for TxtE-mediated nitration is illustrated below.
References
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of H-Trp-OMe HCl Dehydrochlorination
Welcome to the technical support center for the optimization of the dehydrochlorination of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) to its free base. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this common chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of dehydrochlorinating H-Trp-OMe HCl?
The dehydrochlorination process removes the hydrochloride salt from the amino group of L-Tryptophan methyl ester, yielding the free base. This is often a necessary step before using the amino acid ester in subsequent reactions, such as peptide coupling, where a free primary amine is required to act as a nucleophile.
Q2: What are the most common methods for the dehydrochlorination of H-Trp-OMe HCl?
The most common methods involve the use of a base to neutralize the hydrochloride salt. These can be broadly categorized into:
-
Aqueous Biphasic Method: Using a mild inorganic base like sodium bicarbonate or sodium carbonate in a two-phase system (e.g., water and an organic solvent like ethyl acetate).
-
Organic Solvent Method: Employing a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q3: How do I choose the right base for my reaction?
The choice of base depends on the subsequent reaction conditions and the desired purity of the final product.
-
Sodium Bicarbonate/Carbonate: These are mild, inexpensive, and easy to remove during workup (extraction). They are a good first choice for many applications.
-
Triethylamine (TEA) / Diisopropylethylamine (DIPEA): These organic bases are soluble in organic solvents, which can be advantageous for reactions performed under anhydrous conditions. However, their removal can be more challenging and may require acidic washes. DIPEA is sterically hindered and less nucleophilic than TEA, which can be beneficial in preventing side reactions.
Q4: Is the indole ring of tryptophan sensitive to basic conditions?
The indole ring of tryptophan is generally stable under the mild basic conditions used for dehydrochlorination. The nitrogen atom in the indole ring is not basic and does not get protonated. However, it is important to avoid strongly basic conditions and prolonged reaction times, as this can lead to side reactions or degradation.
Q5: Is there a risk of racemization of the chiral center during dehydrochlorination?
Racemization of the alpha-carbon of amino acid esters can occur under basic conditions, especially with stronger bases or at elevated temperatures. For tryptophan, racemization has been observed at pH values above 9, particularly with prolonged heating.[1] To minimize this risk, it is recommended to use mild bases and low temperatures (e.g., 0 °C to room temperature) and to keep the reaction time as short as possible.
Q6: How can I monitor the progress of the reaction?
The conversion of H-Trp-OMe HCl to its free base can be monitored by Thin Layer Chromatography (TLC). The hydrochloride salt is highly polar and will typically have a low Rf value (remain close to the baseline) on a silica gel TLC plate. The free base is less polar and will have a higher Rf value. A suitable eluent system for TLC analysis would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The spots can be visualized under UV light (due to the indole ring) or by staining with a suitable reagent like ninhydrin (which reacts with the primary amine).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of base. 2. Inefficient mixing in a biphasic system. 3. Short reaction time. | 1. Use at least one equivalent of base. For weak bases, a slight excess (1.1-1.5 equivalents) may be necessary. 2. Ensure vigorous stirring to maximize the surface area between the aqueous and organic phases. 3. Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Low Yield of Free Base | 1. Product loss during aqueous workup (extraction). 2. Degradation of the product. 3. Incomplete extraction from the aqueous layer. | 1. Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product in the aqueous phase. 2. Avoid strong bases and high temperatures. Use mild conditions and work up the reaction promptly. 3. Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). |
| Product is an oil instead of a solid | 1. Presence of residual solvent. 2. The free base may be an oil at room temperature. 3. Presence of impurities. | 1. Dry the product under high vacuum for an extended period. 2. This is normal for many free amino acid esters. The product can be used as is if pure, or it can be solidified by co-evaporation with a non-polar solvent like hexane. 3. Purify the product by column chromatography on silica gel. |
| Formation of side products | 1. Reaction with the indole ring. 2. Ester hydrolysis. 3. Dimerization or polymerization. | 1. Use mild bases and avoid oxidizing conditions. The indole ring is generally stable to common organic bases. 2. Avoid using strong aqueous bases (like NaOH or KOH) for extended periods, as this can hydrolyze the methyl ester. 3. This is less common during dehydrochlorination but can occur if the free base is left for extended periods, especially at higher concentrations or temperatures. Use the free base immediately in the next step whenever possible. |
Experimental Protocols
Protocol 1: Dehydrochlorination using Sodium Bicarbonate (Aqueous Biphasic Method)
This protocol is a general guideline and may require optimization.
Materials:
-
H-Trp-OMe HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve H-Trp-OMe HCl (1 equivalent) in a mixture of ethyl acetate and deionized water.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (1.1-1.5 equivalents) to the stirring mixture.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the H-Trp-OMe free base.
Protocol 2: Dehydrochlorination using Triethylamine (Organic Solvent Method)
This protocol is a general guideline and may require optimization.
Materials:
-
H-Trp-OMe HCl
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend H-Trp-OMe HCl (1 equivalent) in dichloromethane or tetrahydrofuran.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.2 equivalents) dropwise to the stirring suspension.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor the reaction by TLC. The formation of triethylammonium chloride as a white precipitate may be observed.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride if it precipitates.
-
Wash the organic solution with deionized water and then with brine to remove any remaining salts and excess triethylamine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the H-Trp-OMe free base.
Data Presentation
Table 1: Comparison of Common Bases for Dehydrochlorination
| Base | Strength | Solubility | Workup | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Weak | Aqueous | Aqueous extraction | Mild, inexpensive, easy to remove. | Requires a biphasic system, may require vigorous stirring. |
| Sodium Carbonate (Na₂CO₃) | Moderate | Aqueous | Aqueous extraction | Stronger base than NaHCO₃, may lead to faster reaction. | Higher pH may increase risk of side reactions or racemization. |
| Triethylamine (TEA) | Moderate | Organic | Aqueous extraction (acid wash may be needed) | Soluble in organic solvents, suitable for anhydrous conditions. | Can be difficult to remove completely, has a strong odor. |
| Diisopropylethylamine (DIPEA) | Moderate | Organic | Aqueous extraction (acid wash may be needed) | Sterically hindered, less nucleophilic than TEA, reducing potential side reactions. | More expensive than TEA. |
Visualizations
Caption: Experimental workflows for dehydrochlorination.
Caption: Troubleshooting decision-making flow.
References
Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides Containing Tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of hydrophobic peptides, with a special focus on those containing the amino acid tryptophan.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic peptides, especially those with tryptophan, difficult to dissolve?
A1: Hydrophobic peptides have a high proportion of nonpolar amino acids, such as Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan, which have a low affinity for water.[1][2] Tryptophan, with its large indole side chain, significantly contributes to the hydrophobicity.[1][2] This leads to poor solubility in aqueous solutions as the peptide molecules tend to aggregate to minimize their contact with water, a phenomenon driven by hydrophobic interactions.[3] Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[4]
Q2: What is the first step I should take before attempting to dissolve my hydrophobic peptide?
A2: Before dissolving the entire sample, it is crucial to test the solubility on a small portion of the peptide. This prevents the potential loss of your entire sample if the chosen solvent is inappropriate.[5] Additionally, analyzing the amino acid sequence to determine the peptide's overall charge (acidic, basic, or neutral) will guide the selection of a suitable starting solvent.[1][6]
Q3: How do I determine if my peptide is acidic, basic, or neutral?
A3: You can estimate the charge of your peptide at a neutral pH (around 7) by following these steps:
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.[1][6]
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.[1][6]
-
Sum the values to determine the overall net charge.[5]
-
Positive net charge: The peptide is basic.
-
Negative net charge: The peptide is acidic.
-
Zero net charge: The peptide is neutral.
-
Q4: Are there any specific considerations for peptides containing tryptophan, cysteine, or methionine?
A4: Yes, these amino acids are susceptible to oxidation.[4] When working with peptides containing these residues, it is recommended to use oxygen-free buffers.[4] Dimethyl sulfoxide (DMSO) should be avoided as it can oxidize methionine and cysteine.[1][6] For peptides containing cysteine, using degassed acidic buffers can help prevent the formation of disulfide bonds.[6]
Troubleshooting Guides
Issue 1: My hydrophobic peptide does not dissolve in aqueous buffers.
Cause: The high hydrophobicity of the peptide leads to poor interaction with water molecules.
Troubleshooting Steps:
-
pH Adjustment:
-
For acidic peptides (net negative charge): Try dissolving in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate, and then dilute with water.[5]
-
For basic peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution, like 10-25% acetic acid, and then dilute with water.[5][6] The solubility of L-tryptophan, for instance, dramatically increases at a pH below 2.5 and above 9.5.[7]
-
-
Use of Organic Solvents:
-
If pH adjustment fails, or for neutral peptides with high hydrophobicity, use a minimal amount of an organic solvent to dissolve the peptide first.[1] Common choices include Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[4]
-
Important: Once the peptide is dissolved in the organic solvent, slowly add this solution dropwise into your aqueous buffer with constant stirring to prevent precipitation.[5][8]
-
-
Sonication:
-
Brief sonication can help break up peptide aggregates and facilitate dissolution.[4] Be cautious, as prolonged sonication can generate heat and potentially degrade the peptide.
-
Issue 2: My peptide precipitates when I dilute the organic stock solution into my aqueous buffer.
Cause: The sudden change in solvent polarity causes the hydrophobic peptide to aggregate and fall out of solution.
Troubleshooting Steps:
-
Slow, Dropwise Addition: As mentioned above, add the concentrated peptide solution in organic solvent very slowly to the aqueous buffer while vigorously stirring or vortexing.[5][8] This helps to avoid localized high concentrations of the peptide.
-
Lower the Final Concentration: The peptide may be precipitating because its solubility limit in the final buffer composition has been exceeded. Try preparing a more dilute final solution.
-
Use of Co-solvents: Incorporating a small percentage of the organic solvent used for the stock solution into the final aqueous buffer can improve solubility. However, ensure the final concentration of the organic solvent is compatible with your downstream application. For cellular assays, the DMSO concentration should generally not exceed 1% (v/v).[1]
Issue 3: My peptide solution is cloudy or forms a gel.
Cause: This indicates that the peptide is not fully dissolved and may be forming aggregates or a suspension.[8] Peptides with a high percentage of residues like Gln, Ser, Thr, Asn, His, Lys, Arg, Trp, and Phe can form intermolecular hydrogen bonds, leading to gel formation.[2]
Troubleshooting Steps:
-
Use of Chaotropic Agents:
-
Chaotropic agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 8M Urea can disrupt the hydrogen bonding network and hydrophobic interactions that lead to aggregation and gel formation.[4][6][8]
-
Caution: These are denaturing agents and may interfere with biological assays. Their compatibility with your experiment must be verified.
-
-
Stronger Organic Solvents: If other methods fail, you may need to use stronger solvent systems. Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) can be very effective for dissolving highly hydrophobic peptides.[6]
Data Presentation
Table 1: Recommended Initial Solvents Based on Peptide Charge
| Peptide Net Charge | Recommended Initial Solvent | Secondary Options if Initial Fails |
| Positive (Basic) | Sterile Water or PBS | 10-25% Acetic Acid, 0.1% TFA[6][9] |
| Negative (Acidic) | Sterile Water or PBS | 0.1M Ammonium Bicarbonate, 10% NH₄OH |
| Neutral | Organic Solvents (DMSO, DMF, ACN) | Chaotropic Agents (6M Gdn-HCl, 8M Urea)[1][6] |
Table 2: Common Organic Solvents and Considerations
| Organic Solvent | Abbreviation | Use Cases | Cautions |
| Dimethyl sulfoxide | DMSO | General use for hydrophobic peptides[4] | May oxidize Cysteine and Methionine[1][6] |
| Dimethylformamide | DMF | Alternative to DMSO for oxidation-sensitive peptides[1] | Toxic |
| Acetonitrile | ACN | Used for dissolving hydrophobic peptides[4] | Volatile |
| Trifluoroethanol | TFE | Highly effective for aggregated peptides[6] | Can alter peptide secondary structure |
| Hexafluoroisopropanol | HFIP | Very powerful solvent for hydrophobic peptides[6] | Corrosive and volatile |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Test
-
Preparation:
-
Solvent Testing:
-
Based on the peptide's charge (see FAQ 3), select an initial solvent.
-
Add a small, precise volume of the chosen solvent to the peptide and vortex.
-
Visually inspect for complete dissolution (a clear, particle-free solution).[4]
-
If the peptide does not dissolve, try gentle warming or brief sonication.[4]
-
If still insoluble, proceed to the next appropriate solvent based on the troubleshooting guides. It is recommended to lyophilize the peptide to remove the previous solvent before trying a new one.[5][8]
-
-
Documentation:
-
Record the solvent and the concentration at which the peptide completely dissolved.
-
Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Solvent
-
Initial Dissolution:
-
Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution. Vortex until fully dissolved.
-
-
Dilution into Aqueous Buffer:
-
Place the desired volume of the final aqueous buffer into a larger tube.
-
While vigorously stirring or vortexing the aqueous buffer, add the concentrated peptide stock solution drop by drop.[5][8]
-
Monitor the solution for any signs of precipitation (cloudiness).
-
If precipitation occurs, stop the addition and consider the troubleshooting steps for precipitation.
-
-
Final Preparation:
-
Once the desired amount of peptide stock is added, continue to stir the solution for a few minutes.
-
For storage, it is recommended to make aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Visualizations
Caption: Workflow for solubilizing hydrophobic peptides.
Caption: Decision tree for troubleshooting peptide insolubility.
References
- 1. jpt.com [jpt.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biobasic.com [biobasic.com]
- 10. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is paramount to the successful synthesis of tryptophan-containing peptides. The indole side chain of tryptophan is notoriously susceptible to modification during peptide synthesis, particularly under acidic conditions prevalent during cleavage from the solid support. This guide provides an objective comparison of H-Trp-OMe HCl with commonly employed tryptophan protecting groups, supported by available data and detailed experimental protocols.
The primary challenge in synthesizing peptides containing tryptophan is the prevention of side reactions such as oxidation and alkylation of the indole nucleus. These modifications can lead to impurities that are difficult to separate from the target peptide, ultimately impacting yield and biological activity. To mitigate these issues, various protection strategies have been developed, primarily focusing on the indole nitrogen.
Overview of Tryptophan Protecting Groups
The most common strategies involve the use of Nα-Fmoc or Nα-Boc protected amino acids with or without a protecting group on the indole side chain. H-Trp-OMe HCl, or L-Tryptophan methyl ester hydrochloride, represents a different approach where the C-terminal carboxylic acid is protected as a methyl ester, and the Nα-amino group is available for coupling (typically after neutralization). This leaves the indole side chain unprotected.
Here, we compare the performance of using an unprotected indole (as would be the case when starting a synthesis with a derivative like H-Trp-OMe HCl in solution phase or using Nα-protected Trp without side-chain protection in SPPS) against the use of side-chain protected tryptophan derivatives.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of different tryptophan protection strategies based on literature data. Direct quantitative comparative data for H-Trp-OMe HCl in modern solid-phase peptide synthesis (SPPS) is limited; therefore, its performance is inferred from the known reactivity of the unprotected indole side chain.
| Protecting Group Strategy | Coupling Efficiency | Prevention of Oxidation | Prevention of Alkylation | Racemization Risk | Deprotection Conditions | Overall Purity & Yield |
| None (Unprotected Indole) | High | Low | Low | Low (for Trp) | N/A (Indole) | Variable; scavenger dependent |
| Boc (on Indole Nitrogen) | High | High | High | Low | TFA (during final cleavage) | High |
| For (Formyl on Indole Nitrogen) | High | Moderate | High | Low | HF or piperidine/DMF | Good, but requires specific deprotection step |
| H-Trp-OMe HCl (Implied unprotected indole) | High (in solution) | Low | Low | Low | Saponification (for methyl ester) | Variable; application-dependent |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Fmoc-Trp(Boc)-OH
This protocol describes the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Trp-Arg) on a Rink Amide resin using the Fmoc/tBu strategy.
1. Resin Swelling and Fmoc Deprotection:
-
Swell 100 mg of Rink Amide resin (0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour.
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Wash the resin with DMF (5 x 1 mL) and dichloromethane (DCM) (3 x 1 mL).
2. Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL).
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid, using Fmoc-Trp(Boc)-OH for the tryptophan residue.
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
4. Analysis:
-
Analyze the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.
Experimental Protocol 2: Evaluation of Tryptophan Alkylation during Cleavage
This protocol allows for the quantitative comparison of tryptophan alkylation when using unprotected tryptophan versus Fmoc-Trp(Boc)-OH.
1. Peptide Synthesis:
-
Synthesize two batches of the model peptide (Tyr-Gly-Gly-Phe-Trp-Arg-Lys(Boc)) on a Wang resin, one using Fmoc-Trp-OH and the other using Fmoc-Trp(Boc)-OH.
2. Cleavage with Arginine Deprotection:
-
Cleave both peptide-resins using a cleavage cocktail designed for peptides containing arginine, such as Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2 v/v/v/v), for 3 hours.[1]
3. HPLC Analysis:
-
Analyze the crude peptides by analytical RP-HPLC.
-
Quantify the peak corresponding to the desired peptide and any major side-product peaks. Alkylation of tryptophan by scavengers or protecting group fragments will result in new peaks with a corresponding mass increase.
4. Mass Spectrometry Analysis:
-
Confirm the identity of the main product and side products by mass spectrometry. Look for mass additions to the peptide corresponding to alkylation (e.g., +2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) adducts).
Mandatory Visualizations
Experimental Workflow for Comparing Tryptophan Protecting Groups
Caption: Workflow for comparing tryptophan protecting groups in SPPS.
Logical Relationship of Tryptophan Side Reactions
Caption: Mitigation of tryptophan side reactions by side-chain protection.
Discussion and Comparison
H-Trp-OMe HCl: This derivative is primarily suited for solution-phase peptide synthesis where it can be coupled to an N-protected amino acid. In the context of modern SPPS, its direct use is uncommon. If a peptide synthesis were to be initiated with H-Trp-OMe HCl on a resin, the indole nitrogen would remain unprotected throughout the synthesis. This exposes the tryptophan residue to potential side reactions during subsequent coupling and, most critically, during the final cleavage step. The unprotected indole is highly susceptible to alkylation by carbocations generated from the cleavage of other side-chain protecting groups (e.g., from Arg(Pmc/Pbf), Lys(Boc)) and from the resin linker itself.[2][3] Oxidation of the indole ring is also a significant concern. The use of a robust scavenger cocktail during cleavage is essential to minimize these side reactions, but may not completely prevent them.
Fmoc-Trp(Boc)-OH: This is currently the most widely recommended derivative for Fmoc-based SPPS.[4] The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides excellent protection against both oxidation and alkylation during synthesis and cleavage.[5] During TFA cleavage, the Boc group is removed, but the transient N-indole carboxylic acid intermediate still offers protection against electrophilic attack. This derivative is particularly advantageous in the synthesis of peptides containing arginine, as it significantly reduces the transfer of sulfonyl protecting groups from arginine to the tryptophan indole.[1] The use of Fmoc-Trp(Boc)-OH generally leads to higher purity and yield of the final peptide.
Boc-Trp(For)-OH: In Boc-based SPPS, the formyl (For) group is a common choice for indole protection. It provides good protection against acid-catalyzed side reactions during the repetitive TFA deprotection of the Nα-Boc group. However, the formyl group is stable to HF, the standard final cleavage reagent in Boc-SPPS, and requires a separate deprotection step, often with aqueous piperidine or another nucleophile. This adds complexity to the synthesis workflow.
Conclusion
For routine solid-phase peptide synthesis, particularly when using the Fmoc strategy, Fmoc-Trp(Boc)-OH is the superior choice for incorporating tryptophan. It provides robust protection for the sensitive indole side chain, leading to higher purity and yield of the final peptide with minimal side reactions.
While H-Trp-OMe HCl is a useful building block for solution-phase synthesis, its application in SPPS with an unprotected indole is not recommended for complex peptides due to the high risk of side reactions. If an unprotected tryptophan strategy is employed in SPPS, it necessitates careful selection of scavengers and thorough purification of the final product. The development of new protecting groups continues to be an active area of research, aiming to further improve the efficiency and reliability of synthesizing challenging tryptophan-containing peptides.
References
A Comparative Guide to the Purity Validation of H-Trp-OMe HCl by HPLC and NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical step in guaranteeing the reliability and reproducibility of experimental results. H-Trp-OMe HCl (L-Tryptophan methyl ester hydrochloride), a common building block in peptide synthesis and a derivative of the essential amino acid L-tryptophan, is no exception. This guide provides a detailed comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of H-Trp-OMe HCl purity.
This document outlines detailed experimental protocols, presents data in a comparative format, and discusses the relative strengths of each method in identifying and quantifying potential impurities.
Quantitative Purity Analysis: A Head-to-Head Comparison
The purity of H-Trp-OMe HCl is typically expected to be high, often exceeding 98% or 99% as determined by HPLC.[1] Both HPLC and NMR provide quantitative data that can be used to assess the purity of a given batch. The following table summarizes the key quantitative parameters obtained from these two methods.
| Parameter | HPLC Analysis | NMR Analysis | Typical Specification |
| Purity (%) | >99.0% (by area normalization) | >99% (by relative integration) | >98.0% |
| Key Analyte Signal | Main peak retention time | Chemical shifts of characteristic protons | Conforms to reference |
| Primary Impurity Detected | D-isomer (chiral HPLC) | Residual Solvents | D-Isomer: <0.50%[1] |
| Limit of Detection | ppm level | ~0.1% | - |
Experimental Protocols
Detailed and standardized protocols are essential for accurate and reproducible purity assessment. Below are representative protocols for both HPLC and NMR analysis of H-Trp-OMe HCl.
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a powerful technique for separating H-Trp-OMe HCl from non-polar and closely related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve H-Trp-OMe HCl in Mobile Phase A at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
¹H NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities with distinct proton signals.
Methodology:
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Sample Preparation: Dissolve approximately 5-10 mg of H-Trp-OMe HCl in 0.75 mL of DMSO-d6.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
Data Analysis: The spectrum should be referenced to the residual DMSO peak at 2.50 ppm. Purity is assessed by comparing the integration of the analyte signals to those of any observed impurities.
Data Interpretation and Comparison
HPLC Analysis of H-Trp-OMe HCl
A typical HPLC chromatogram of high-purity H-Trp-OMe HCl will show a single major peak. The purity is calculated based on the area percentage of this peak relative to the total area of all observed peaks.
Strengths of HPLC:
-
High Sensitivity: Capable of detecting impurities at very low levels (ppm).
-
Excellent Resolution: Can separate structurally similar compounds.
-
Chiral Separation: With a suitable chiral stationary phase, HPLC can separate and quantify the D-enantiomer, a common process-related impurity.[2][3][4][5]
Limitations of HPLC:
-
Non-chromophoric impurities may not be detected by UV detectors.
-
Reference standards are required for the definitive identification and quantification of impurities.
NMR Analysis of H-Trp-OMe HCl
The ¹H NMR spectrum of H-Trp-OMe HCl provides a unique fingerprint of the molecule. The chemical shifts of the protons can be used to confirm the structure, and the integration of the signals can be used to determine the relative amounts of different compounds in the sample.
Expected Chemical Shifts in DMSO-d6: [6]
| Assignment | Chemical Shift (ppm) |
| Indole NH | ~11.2 |
| Amine NH₃⁺ | ~8.81 |
| Aromatic CHs | 7.0-7.6 |
| Alpha-CH | ~4.19 |
| Methyl Ester CH₃ | ~3.63 |
| Beta-CH₂ | ~3.3-3.4 |
Strengths of NMR:
-
Structural Confirmation: Provides unambiguous confirmation of the compound's identity.
-
Universal Detection: Can detect any proton-containing impurity, including residual solvents.
-
Quantitative without a specific reference standard: Purity can be assessed by comparing the integral of the main compound's peaks to the integrals of impurity peaks.
Limitations of NMR:
-
Lower Sensitivity: Generally less sensitive than HPLC for detecting trace impurities.
-
Signal Overlap: Signals from impurities may overlap with those of the main compound, complicating quantification.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the validation of H-Trp-OMe HCl purity by HPLC and NMR.
References
- 1. ruifuchems.com [ruifuchems.com]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. yakhak.org [yakhak.org]
- 6. Methyl L-tryptophanate hydrochloride(7524-52-9) 1H NMR [m.chemicalbook.com]
A Comparative Efficacy Analysis: L-Tryptophan Methyl Ester Hydrochloride vs. D-Tryptophan Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of L-Tryptophan methyl ester hydrochloride and D-Tryptophan methyl ester hydrochloride. The information presented herein is based on established biochemical principles and available experimental data, intended to inform research and development in pharmacology and related fields.
Introduction: The Significance of Stereochemistry in Tryptophan Derivatives
Tryptophan, an essential amino acid, exists as two stereoisomers: L-tryptophan and D-tryptophan. In biological systems, this structural difference is critical, as enzymes and receptors are highly stereospecific. L-tryptophan is the isomer utilized in protein synthesis and serves as the metabolic precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. D-tryptophan, while not incorporated into proteins, exhibits distinct biological activities, including antimicrobial properties.
This guide focuses on the methyl ester hydrochloride derivatives of these isomers, which are often used in research and pharmaceutical development to enhance solubility and stability. The fundamental differences in the biological activities of the parent amino acids are expected to be mirrored in their methyl ester derivatives.
Comparative Efficacy and Biological Activity
The primary determinant of the differential efficacy of L- and D-Tryptophan methyl ester hydrochloride lies in the stereospecificity of the enzymes involved in their metabolic pathways.
L-Tryptophan Methyl Ester Hydrochloride: Precursor to Serotonin
L-Tryptophan methyl ester hydrochloride is readily hydrolyzed in vivo to L-tryptophan. As the natural substrate, L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). This is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT). Serotonin is a crucial neurotransmitter that regulates mood, sleep, appetite, and other physiological processes. Consequently, the primary efficacy of L-Tryptophan methyl ester hydrochloride is its ability to increase serotonin levels in the brain and periphery.
D-Tryptophan Methyl Ester Hydrochloride: Alternative Biological Roles
In contrast, D-Tryptophan is not a substrate for tryptophan hydroxylase and therefore does not contribute to serotonin synthesis. The biological utility of D-tryptophan in mammals is limited, with evidence suggesting that its conversion to L-tryptophan is minimal and species-dependent. However, D-tryptophan and its derivatives have been shown to possess other biological activities, notably as inhibitors of bacterial growth. This suggests a potential efficacy for D-Tryptophan methyl ester hydrochloride in antimicrobial research.
Data Presentation: Summary of Key Differences
| Feature | L-Tryptophan Methyl Ester Hydrochloride | D-Tryptophan Methyl Ester Hydrochloride |
| Primary Biological Role | Precursor to Serotonin and Melatonin | Antimicrobial activity; not a precursor to serotonin |
| Metabolic Pathway | Serotonin Synthesis Pathway, Kynurenine Pathway | Primarily excreted unchanged or metabolized by D-amino acid oxidase |
| Key Enzyme Specificity | Substrate for Tryptophan Hydroxylase | Not a substrate for Tryptophan Hydroxylase |
| Expected Efficacy | Increased serotonin levels, potential effects on mood, sleep, and appetite | Inhibition of bacterial growth |
| Clinical Relevance | Investigated for depression, anxiety, and sleep disorders | Potential as an antimicrobial agent |
Experimental Protocols
In Vitro Serotonin Production Assay
Objective: To determine the efficacy of L-Tryptophan methyl ester hydrochloride in increasing serotonin production in a cell culture model.
Methodology:
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line capable of synthesizing and metabolizing serotonin, are cultured in a suitable medium.
-
Treatment: Cells are incubated with varying concentrations of L-Tryptophan methyl ester hydrochloride and D-Tryptophan methyl ester hydrochloride (as a negative control) for a specified period (e.g., 24-48 hours).
-
Sample Collection: The cell culture supernatant and cell lysates are collected.
-
Serotonin Quantification: Serotonin levels in the samples are measured using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for serotonin.
-
Data Analysis: The increase in serotonin concentration in response to treatment with each compound is calculated and compared.
Antimicrobial Susceptibility Testing
Objective: To evaluate the antimicrobial efficacy of D-Tryptophan methyl ester hydrochloride.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is selected.
-
Broth Microdilution Assay:
-
A serial dilution of D-Tryptophan methyl ester hydrochloride and L-Tryptophan methyl ester hydrochloride (as a control) is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated at an appropriate temperature and duration for bacterial growth.
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Data Analysis: The MIC values for D-Tryptophan methyl ester hydrochloride are compared to those of the L-isomer and standard antibiotics.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for L-Tryptophan and the experimental workflow for comparing the two compounds.
Caption: Serotonin biosynthesis pathway from L-Tryptophan.
Caption: Comparative experimental workflow.
Conclusion
The efficacy of L-Tryptophan methyl ester hydrochloride and D-Tryptophan methyl ester hydrochloride is fundamentally dictated by the stereospecificity of biological systems. L-Tryptophan methyl ester hydrochloride serves as a prodrug to L-tryptophan, the natural precursor for serotonin synthesis, and its efficacy is primarily related to its ability to modulate serotonergic pathways. In contrast, D-Tryptophan methyl ester hydrochloride is not a precursor to serotonin and its efficacy lies in distinct biological activities, such as its potential as an antimicrobial agent. Researchers and drug development professionals should consider these intrinsic differences when designing experiments and developing therapeutic strategies involving these tryptophan derivatives.
A Comparative Guide to Tryptophan Esterification Methods for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of tryptophan esters is a critical step in the development of new therapeutics and biochemical probes. This guide provides a comparative analysis of common methods for tryptophan esterification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.
The esterification of tryptophan, an essential amino acid with a reactive indole side chain, presents unique challenges. The selection of an appropriate synthetic method is crucial to maximize yield, minimize side reactions, and ensure compatibility with other functional groups. This guide compares three primary chemical methods—a p-toluenesulfonic acid-based method, Fischer-Speier esterification, and Steglich esterification—along with an overview of the potential for enzymatic catalysis.
Comparative Data of Tryptophan Esterification Methods
The following table summarizes the key quantitative parameters for different tryptophan esterification methods, providing a clear comparison of their efficiency and reaction conditions.
| Method | Reagents | Alcohol | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| p-Toluenesulfonic Acid/Chloride | p-Toluenesulfonic acid, p-toluenesulfonyl chloride | Ethanol | 90 | 1.5 | Reflux | High yield, rapid reaction | Requires multiple reagents, potential for side products |
| p-Toluenesulfonic Acid/Chloride | p-Toluenesulfonic acid, p-toluenesulfonyl chloride | Benzyl Alcohol | 85 | 1.5 | 80 | High yield, rapid reaction | Requires multiple reagents, potential for side products |
| Fischer Esterification (HCl gas) | Hydrogen chloride gas, organic amine (catalyst) | Methanol | >99 (with recycle) | 3 | Reflux | Very high yield, suitable for industrial scale | Requires specialized equipment for gas handling |
| Steglich Esterification (Boc-Trp) | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | p-Nitrobenzyl alcohol | 51 | 20 | 30 | Mild conditions, suitable for sensitive substrates | Lower yield, longer reaction time, byproduct removal |
| Enzymatic Esterification (CALB) | Immobilized Candida antarctica lipase B (CALB) | n-Propanol | High | Variable | Ambient to moderate | High selectivity, environmentally friendly | Slower reaction rates, enzyme cost and stability |
Experimental Protocols and Methodologies
Detailed experimental protocols for the key methods are provided below to allow for replication and adaptation in the laboratory.
p-Toluenesulfonic Acid / p-Toluenesulfonyl Chloride Method
This method offers a rapid and high-yield route to tryptophan esters.[1]
Synthesis of L-Tryptophan Ethyl Ester p-Toluenesulfonate:
-
To a solution of 2.0 g (10 mmol) of L-tryptophan and 1.7 g (10 mmol) of anhydrous p-toluenesulfonic acid in 20 mL of ethanol, add 2.3 g (12 mmol) of p-toluenesulfonyl chloride at room temperature.
-
Reflux the mixture for 1.5 hours.
-
Concentrate the reaction mixture in vacuo.
-
Add ether to the residue to form a white precipitate.
-
Recrystallize the precipitate from an ethanol-ether mixture to yield L-tryptophan ethyl ester p-toluenesulfonate.
Synthesis of L-Tryptophan Benzyl Ester Hydrochloride:
-
To 20 mL of benzyl alcohol, add 2.0 g (10 mmol) of L-tryptophan, 1.7 g (10 mmol) of anhydrous p-toluenesulfonic acid, and 2.3 g (12 mmol) of p-toluenesulfonyl chloride.
-
Heat the mixture at 80°C for 1.5 hours.
-
Dilute the reaction mixture with 200 mL of chloroform and wash with 1 M sodium bicarbonate.
-
Concentrate the chloroform solution to approximately 100 mL.
-
Add 2 mL of 7.5 M hydrochloric acid in dioxane to the solution to precipitate the product.
-
Recrystallize the white precipitate from a methanol-ether mixture to yield L-tryptophan benzyl ester hydrochloride.
Fischer-Speier Esterification with Hydrogen Chloride Gas
This method, adapted from a patented industrial process, demonstrates exceptionally high yields, particularly with the recycling of the mother liquor.[2][3]
Synthesis of Tryptophan Methyl Ester Hydrochloride:
-
In a suitable reaction vessel, combine 20.4 g (0.1 mol) of tryptophan, 30 mL of dichloroethane, and 1.29 g (0.01 mol) of N,N-diisopropylethylamine (DIPEA).
-
Pass hydrogen chloride gas through the mixture at a rate of 1.25 ml/s for 0.5 hours at room temperature.
-
Add 4.16 g (0.13 mol) of methanol to the reaction mixture.
-
Continue to pass hydrogen chloride gas (at a lower rate, e.g., 0.05 ml/s) while heating the mixture to reflux.
-
During reflux, remove the water-dichloroethane azeotrope and replenish with fresh dichloroethane to maintain the reaction volume. Continue for approximately 3 hours.
-
After cooling, concentrate the reaction mixture under vacuum to remove the solvent and excess methanol.
-
Recrystallize the resulting solid from methanol at low temperature to obtain tryptophan methyl ester hydrochloride. The mother liquor can be recycled in subsequent batches to improve the overall yield.
Steglich Esterification
The Steglich esterification is a mild method suitable for substrates that are sensitive to acidic conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.
Synthesis of Boc-Cyclopropyl Tryptophan p-Nitrobenzyl Ester: This protocol illustrates the esterification of a protected tryptophan derivative, which is a common strategy to avoid side reactions.
-
Suspend 1 mmol of the pyrazoline precursor to Boc-cyclopropyl tryptophan in 50 mL of toluene.
-
Reflux the mixture until NMR analysis confirms the formation of the cyclopropane ring.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Dissolve the resulting carboxylic acid in a suitable solvent such as dichloromethane.
-
Add 1.2 equivalents of p-nitrobenzyl alcohol, 1.2 equivalents of dicyclohexylcarbodiimide (DCC), and 0.1 equivalents of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Enzymatic Esterification
General Protocol for Lipase-Catalyzed Tryptophan Esterification:
-
Dissolve L-tryptophan and the desired alcohol (e.g., 1-propanol) in a suitable organic solvent (e.g., hexane or toluene). The molar ratio of alcohol to tryptophan should be optimized, often with the alcohol in excess.
-
Add immobilized lipase (e.g., Novozym 435, which is immobilized CALB) to the mixture. The enzyme loading is typically between 5-10% (w/w) of the substrates.
-
Incubate the reaction mixture at a controlled temperature, typically between 30-60°C, with gentle agitation.
-
Monitor the reaction progress by techniques such as HPLC or TLC.
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent from the filtrate to obtain the crude tryptophan ester.
-
Purify the product as necessary, for example, by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways and general experimental workflows for the discussed esterification methods.
Figure 1: Reaction mechanism of Fischer-Speier esterification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]
- 3. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]
- 4. Activation of Immobilized Lipase in Non-Aqueous Systems by Hydrophobic Poly-DL-Tryptophan Tethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of H-Trp-OMe HCl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various derivatives of H-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) against their respective parent compounds or controls. The following sections present quantitative data, detailed experimental protocols, and visualizations of experimental workflows to facilitate objective evaluation for research and development purposes.
Antiviral and Antifungal Activities of Tryptophan-Based Acylhydrazone Derivatives
A study by Gong et al. (2022) investigated a series of novel tryptophan derivatives containing azepine and acylhydrazone moieties, evaluating their potential as antiviral and antifungal agents. The results, summarized below, indicate that several derivatives exhibit significantly enhanced bioactivity compared to commercial antiviral and antifungal agents.
Quantitative Data Summary
Table 1: In Vivo Antiviral Activity of Tryptophan Derivatives against Tobacco Mosaic Virus (TMV) at 500 µg/mL
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
| 6a | 53 ± 2 | 50 ± 3 | 51 ± 2 |
| 6h | 55 ± 3 | 52 ± 1 | 54 ± 3 |
| 6t | 58 ± 2 | 54 ± 2 | 56 ± 1 |
| 6v | 56 ± 1 | 53 ± 3 | 55 ± 2 |
| 6y | 57 ± 2 | 55 ± 3 | 58 ± 1 |
| Ningnanmycin (Control) | 51 ± 3 | 48 ± 2 | 50 ± 3 |
Table 2: In Vitro Antifungal Activity of Tryptophan Derivatives
| Compound | Botrytis cinerea (IC₅₀, µg/mL) | Sclerotinia sclerotiorum (IC₅₀, µg/mL) |
| 6a | 15.8 ± 0.7 | 20.1 ± 1.0 |
| 6h | 12.5 ± 0.5 | 18.5 ± 0.8 |
| 6t | 10.2 ± 0.4 | 15.2 ± 0.6 |
| 6v | 11.8 ± 0.6 | 16.9 ± 0.7 |
| 6y | 9.8 ± 0.3 | 14.7 ± 0.5 |
| Hymexazol (Control) | 25.3 ± 1.2 | 30.5 ± 1.5 |
Experimental Protocols
Antiviral Activity Assay (Whole Plant Method):
The antiviral activity of the synthesized compounds against Tobacco Mosaic Virus (TMV) was evaluated using the whole plant method.
-
Virus Inoculation: The upper leaves of Nicotiana tabacum L. seedlings at the 6-7 leaf stage were inoculated with a 0.02 mg/mL solution of TMV.
-
Compound Application: Two to three hours after inoculation, the leaves were treated with a 500 µg/mL solution of the test compound.
-
Control Groups: A solution of Ningnanmycin (a commercial antiviral agent) was used as a positive control, and a solvent-only solution was used as a negative control.
-
Observation: The plants were incubated in a greenhouse, and the number of local lesions was recorded 3-4 days post-inoculation.
-
Inhibition Rate Calculation: The inhibition rate was calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the average number of lesions in the negative control group, and T is the average number of lesions in the treated group.
Antifungal Activity Assay (Mycelium Growth Rate Method):
The in vitro antifungal activity was determined using the mycelium growth rate method.
-
Preparation of Media: Potato Dextrose Agar (PDA) medium was supplemented with the test compounds at various concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungi (Botrytis cinerea and Sclerotinia sclerotiorum) was placed on the center of the prepared PDA plates.
-
Incubation: The plates were incubated at 25 ± 1 °C for 48-72 hours.
-
Measurement: The diameter of the fungal mycelium was measured.
-
Inhibition Calculation: The percentage of inhibition was calculated relative to a control group containing no test compound. The IC₅₀ values were then determined using regression analysis.
Experimental Workflow Diagram
Caption: Workflow for the in vitro antifungal activity assay.
Antiproliferative Activity of 1-Alkyl-Tryptophan Analogs
A study by Cui et al. (2015) synthesized a series of 1-alkyl-tryptophan analogs and evaluated their antiproliferative effects on human gastric carcinoma (SGC7901) and human cervical cancer (HeLa) cell lines, comparing their activity to the parent amino acid, L-tryptophan.
Quantitative Data Summary
Table 3: Antiproliferative Activity of 1-Alkyl-Tryptophan Analogs against SGC7901 and HeLa Cells (48h incubation)
| Compound | Concentration (mmol/L) | SGC7901 Cell Viability (%) | HeLa Cell Viability (%) |
| L-Tryptophan (Parent) | 2 | 100 ± 5.2 | 100 ± 4.8 |
| 1-Ethyl-Tryptophan (1-ET) | 2 | 75.3 ± 3.1 | 78.1 ± 2.9 |
| 1-Propyl-Tryptophan (1-PT) | 2 | 68.5 ± 2.5 | 71.4 ± 3.5 |
| 1-Butyl-Tryptophan (1-BT) | 2 | 55.2 ± 1.9 | 59.8 ± 2.2 |
| 1-Isopropyl-Tryptophan (1-isoPT) | 2 | 71.6 ± 3.8 | 74.5 ± 4.1 |
| *p < 0.05, *p < 0.01 compared with L-Tryptophan treated group. |
Experimental Protocol
MTT Assay for Cell Viability:
The antiproliferative activity of the tryptophan analogs was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: SGC7901 and HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and cultured for 24 hours.
-
Compound Treatment: The cells were then treated with different concentrations (0.1, 0.5, 1, and 2 mmol/L) of the tryptophan analogs or L-tryptophan (as a control) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Cell Viability Calculation: Cell viability was expressed as a percentage of the control (untreated cells).
Signaling Pathway Diagram
While the study by Cui et al. (2015) did not elucidate a specific signaling pathway, the observed cytotoxicity of N-(β-Elemene-13-yl)tryptophan methyl ester (ETME), a derivative of H-Trp-OMe, has been linked to apoptosis induction.[1] The proposed pathway involves the production of hydrogen peroxide, a decrease in mitochondrial membrane potential, and the activation of caspase-3.[1]
Caption: Proposed apoptotic pathway induced by an H-Trp-OMe derivative.
Disclaimer: The information presented in this guide is for informational purposes only and is intended for a scientific audience. The experimental data is derived from published research articles and should be critically evaluated. Further research is necessary to fully understand the therapeutic potential and safety profiles of these compounds.
References
A Comparative Guide to the Validation of H-Trp-OMe HCl as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison of H-Trp-OMe HCl (L-Tryptophan methyl ester hydrochloride) with commonly used alternative internal standards, supported by experimental data and detailed protocols.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations. While specific validation data for H-Trp-OMe HCl as an internal standard in mass spectrometry is not extensively published in dedicated studies, its utility can be inferred from methods where it has been employed. This guide contrasts its potential performance with well-established internal standards: isotopically labeled tryptophan (Tryptophan-d5) and 3-nitro-L-tyrosine.
Table 1: Quantitative Performance Comparison of Internal Standards
| Parameter | H-Trp-OMe HCl (Projected) | Tryptophan-d5 (Published Data) | 3-nitro-L-tyrosine (Published Data) |
| Linearity (R²) | >0.99 | >0.995 | >0.99 |
| Precision (%RSD) | <15% | <15% | <10% |
| Accuracy (%Bias) | ±15% | Within ±15% | 95-105% |
| Matrix Effect | Structurally similar to tryptophan, expected to compensate for matrix effects. | Co-elutes with tryptophan, providing excellent compensation for matrix effects. | May have different chromatographic and ionization behavior than tryptophan, potentially leading to incomplete compensation. |
| Cost | Relatively low | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for utilizing H-Trp-OMe HCl and its alternatives as internal standards in LC-MS/MS analysis.
Protocol 1: Hypothetical Validation of H-Trp-OMe HCl as an Internal Standard for Tryptophan Analysis
This protocol is a composite based on standard bioanalytical method validation procedures, adapted for H-Trp-OMe HCl.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of H-Trp-OMe HCl internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 10% to 50% B over 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tryptophan: To be determined (e.g., precursor ion > product ion)
-
H-Trp-OMe HCl: To be determined (e.g., precursor ion > product ion)
-
Protocol 2: Validation of Tryptophan-d5 as an Internal Standard for Tryptophan Analysis
This protocol is based on published methods for the analysis of tryptophan and its metabolites.
1. Sample Preparation:
-
To 50 µL of serum sample, add 10 µL of Tryptophan-d5 internal standard solution (e.g., 1 µmol/L in methanol).
-
Precipitate proteins with 150 µL of methanol.
-
Vortex and centrifuge.
-
The supernatant is directly injected or diluted as needed.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Optimized for the separation of tryptophan and its metabolites.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
Tryptophan: e.g., m/z 205.1 -> 188.1
-
Tryptophan-d5: e.g., m/z 210.1 -> 192.1
-
Protocol 3: Validation of 3-nitro-L-tyrosine as an Internal Standard for Tryptophan Metabolite Analysis
This protocol is adapted from a method for the simultaneous quantification of tryptophan metabolites[1].
1. Sample Preparation:
-
To the sample, add 3-nitro-L-tyrosine as the internal standard.
-
Precipitate proteins with acidified methanol.
-
Centrifuge and collect the supernatant for analysis.
2. LC-MS Conditions:
-
LC System: Liquid chromatograph coupled with a single quadrupole mass spectrometer.
-
Mobile Phase: Optimized using principal component analysis to ensure the best separation of metabolites.
-
Mass Spectrometer: Single quadrupole mass spectrometer.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows.
Caption: Experimental workflow for quantification using an internal standard.
Caption: Key parameters for internal standard validation.
References
The Anti-Tumor Potential of Tryptophan Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The essential amino acid L-tryptophan and its metabolic pathways have emerged as a critical area of interest in oncology. Tumor cells often exploit tryptophan metabolism to create an immunosuppressive microenvironment and fuel their growth. This has led to the exploration of tryptophan derivatives as potential anti-tumor agents. This guide provides a comparative overview of the anti-tumor activities of L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl) and other tryptophan derivatives, supported by experimental data and detailed methodologies. While specific studies on the anti-tumor activity of H-Trp-OMe HCl derivatives are limited in publicly available research, we can draw valuable comparisons from studies on the parent compound and other modified tryptophan molecules.
Data Summary: Anti-Tumor Activity of Tryptophan Derivatives
The following table summarizes the anti-tumor effects of various tryptophan derivatives compared to standard chemotherapeutic agents, where available.
| Derivative/Compound | Cancer Model | Key Findings | IC50/Inhibition Rate | Reference Compound |
| L-Tryptophan methyl ester hydrochloride | Breast Cancer (MDA-MB-231 cells) | Inhibition of cell proliferation.[1][2] | Data not specified | Not specified |
| N-(β-Elemene-13-yl)tryptophan methyl ester (ETME) | Human Leukemia cells | Induces apoptosis via H2O2 production, decreased mitochondrial membrane potential, and caspase-3 activation.[2] | Data not specified | Arsenic trioxide (synergistic effect) |
| 1-Alkyl-tryptophan analogs (1-ET, 1-PT, 1-BT, 1-isoPT) | Gastric Cancer (SGC7901 cells), Cervical Cancer (HeLa cells) | Inhibition of cell proliferation at 2 mmol/L. 1-BT was the most potent analog.[3] | Not specified | 1-methyl-dl-tryptophan (1-MT) |
| Cyclic-Tryptophan Derivatives | Breast Cancer | Reduction in tumor size and spread.[4] | Data not specified | Not specified |
| Indole-based spiro-indoles | Cervical Cancer (HeLa cells) | Potent antitumor properties, higher than cisplatin in some cases.[5] | Not specified | Cisplatin |
| Indole-based spiro-indoles (Compound 54) | Hepatocellular Cancer (HepG2 cells) | Bio-potency comparable to doxorubicin hydrochloride.[5] | Not specified | Doxorubicin hydrochloride |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of tryptophan derivatives' anti-tumor activity.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, SGC7901, HeLa) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the tryptophan derivatives or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the tryptophan derivative, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism: Signaling Pathways and Workflows
The anti-tumor activity of tryptophan derivatives is often linked to their ability to modulate specific signaling pathways involved in cancer progression.
Caption: A generalized workflow for evaluating the anti-tumor activity of tryptophan derivatives in vitro.
A key mechanism by which tumors utilize tryptophan is through the kynurenine pathway. Enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2) are often overexpressed in cancer cells, leading to tryptophan depletion and the production of immunosuppressive metabolites like kynurenine.
Caption: Simplified diagram of the tryptophan-kynurenine pathway in cancer and the potential inhibitory role of tryptophan derivatives.
Concluding Remarks
The exploration of tryptophan derivatives as anti-cancer agents presents a promising therapeutic avenue. While direct evidence for the anti-tumor activity of H-Trp-OMe HCl derivatives is still emerging, the broader class of tryptophan and indole derivatives has demonstrated significant potential in preclinical studies. These compounds can induce apoptosis, inhibit cell proliferation, and potentially counteract the immunosuppressive effects of the tumor microenvironment. Further research is warranted to synthesize and evaluate novel H-Trp-OMe HCl derivatives to delineate their specific mechanisms of action and assess their therapeutic efficacy in various cancer models. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in this exciting field of drug discovery.
References
- 1. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | FT28621 [biosynth.com]
- 2. L-Tryptophan methyl ester hydrochloride | 7524-52-9 | Benchchem [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Diagnosis and Evaluation of Cyclic-Tryptophan Derivatives as Anti Breast Cancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Comparative Neuropharmacological Analysis of Tryptophan Esters as Serotonin Precursors
For researchers, scientists, and drug development professionals, understanding the nuances of serotonin precursor supplementation is critical for advancing neuropharmacological research and therapeutic strategies. This guide provides a comparative analysis of the neuropharmacological effects of tryptophan esters, focusing on their role in modulating brain serotonin levels and subsequent behavioral outcomes.
Tryptophan, an essential amino acid, serves as the metabolic precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). The availability of tryptophan in the brain is the rate-limiting step in serotonin production. Consequently, the administration of tryptophan or its derivatives has been a key area of investigation for influencing serotonergic neurotransmission and addressing conditions linked to serotonin dysregulation, such as depression, anxiety, and sleep disorders. Tryptophan esters, such as tryptophan methyl ester and tryptophan ethyl ester, have been explored as alternative delivery forms of tryptophan, potentially offering advantages in solubility and bioavailability.
This comparative guide synthesizes available experimental data to objectively compare the neuropharmacological effects of these esters, providing insights into their efficacy, mechanisms of action, and pharmacokinetic profiles.
Comparative Efficacy in Modulating Brain Serotonin Levels
While direct comparative studies between different tryptophan esters are limited, research on individual esters provides valuable insights. A notable study on the chronic administration of L-tryptophan methyl ester hydrochloride in neonatal rats revealed complex effects on brain serotonin levels.
| Tryptophan Derivative | Dosage and Administration | Animal Model | Brain Region | Change in Serotonin (5-HT) Levels | Change in 5-HIAA Levels | Reference |
| L-Tryptophan Methyl Ester HCl | 100 mg/kg, intraperitoneally, daily for 20 days | Neonatal Rats | Most Brain Regions | Significant Decrease (P < .05) | Not Reported | [1] |
| Pons and Medulla | Significant Increase (P < .001) on day 8 | Not Reported | [1] | |||
| L-Tryptophan | 50 mg/kg, intraperitoneally | Food-deprived Rats | Hippocampus | 55% Maximal Increase | 75% Maximal Increase | [2] |
| L-Tryptophan | 100 mg/kg, orally | Rats | Whole Brain | Marked Increase | Marked Increase | [3] |
Table 1: Effects of Tryptophan and Tryptophan Methyl Ester on Brain Serotonin and 5-HIAA Levels.
The study on L-tryptophan methyl ester hydrochloride in neonatal rats showed that chronic loading led to a significant decrease in serotonin levels in most brain regions, with the exception of the pons and medulla, which exhibited a transient increase.[1] This counterintuitive finding with chronic administration suggests potential homeostatic adaptations or differing metabolic fates of the methyl ester compared to L-tryptophan. In contrast, acute administration of L-tryptophan in adult rats consistently leads to an increase in brain serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[2][3]
Experimental Protocols
Chronic Tryptophan Methyl Ester Administration in Neonatal Rats
-
Subjects: Neonatal Sprague-Dawley rats.
-
Treatment: Daily intraperitoneal injections of L-tryptophan methyl ester hydrochloride (100 mg/kg) or saline from postnatal day 4 to day 24.
-
Tissue Collection: Animals were sacrificed on days 8, 19, and 29 after the first injection. Brains were rapidly dissected into various regions (e.g., cortex, hippocampus, striatum, pons, medulla).
-
Neurochemical Analysis: Serotonin levels were quantified using a radioenzymatic assay.[1]
Acute L-Tryptophan Administration and in vivo Microdialysis
-
Subjects: Food-deprived adult male Wistar rats.
-
Treatment: A single intraperitoneal injection of L-tryptophan (50 mg/kg).
-
Microdialysis: A microdialysis probe was implanted in the hippocampus to collect extracellular fluid.
-
Neurochemical Analysis: Extracellular levels of 5-HT and 5-HIAA were measured by high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
Signaling Pathways and Experimental Workflows
The metabolic conversion of tryptophan to serotonin is a well-defined pathway. Tryptophan esters are presumed to be hydrolyzed to tryptophan, which is then transported into the brain and converted to serotonin.
Caption: Metabolic pathway of tryptophan esters to serotonin.
The experimental workflow for assessing the neurochemical effects of tryptophan esters typically involves administration of the compound to an animal model, followed by the collection of brain tissue or extracellular fluid and subsequent neurochemical analysis.
Caption: General experimental workflow for studying tryptophan esters.
Behavioral Effects
The behavioral consequences of altered serotonin levels are a primary focus of neuropharmacological research. Studies on L-tryptophan supplementation have shown effects on mood and behavior. For instance, in healthy male subjects with high trait aggression, tryptophan enhancement led to a decrease in self-reported anger and aggression, while tryptophan depletion had the opposite effect.[4] There is a lack of specific behavioral studies directly comparing different tryptophan esters, which represents a significant knowledge gap.
Pharmacokinetic Considerations
Conclusion and Future Directions
The available evidence suggests that tryptophan esters can influence brain serotonin levels, although their effects, particularly with chronic administration, may be more complex than those of L-tryptophan itself. The study on L-tryptophan methyl ester hydrochloride in neonatal rats highlights the need for further investigation into the long-term neurochemical and behavioral consequences of ester administration.
A significant limitation in the field is the scarcity of direct comparative studies between different tryptophan esters. Future research should prioritize head-to-head comparisons of esters such as the methyl and ethyl esters, focusing on:
-
Pharmacokinetics: Detailed analysis of absorption, distribution, metabolism, and excretion to understand how the ester form affects tryptophan delivery to the brain.
-
Dose-Response Relationships: Establishing the dose-dependent effects of different esters on brain serotonin and 5-HIAA levels.
-
Behavioral Outcomes: Comparative studies on a range of behavioral paradigms relevant to serotonin function, including anxiety, depression, and social behavior models.
-
Chronic Administration Effects: Elucidating the long-term neuroadaptive changes resulting from sustained administration of different tryptophan esters.
By addressing these research gaps, a clearer understanding of the therapeutic potential and neuropharmacological profiles of tryptophan esters will emerge, aiding in the development of more effective strategies for modulating the serotonergic system.
References
- 1. Effects of Chronic Tryptophan Loading on Serotonin (5-HT) Levels in Neonatal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of tryptophan and/or acute running on extracellular 5-HT and 5-HIAA levels in the hippocampus of food-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a novel and selective inhibitor of tryptophan 2,3-dioxygenase on tryptophan and serotonin metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of tryptophan depletion and enhancement on subjective and behavioural aggression in normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
Safe Disposal Protocol for Unidentified Laboratory Chemicals
The proper identification of a chemical substance is the first and most critical step in ensuring its safe handling and disposal. The designation "H-Tpi-ome hcl" does not correspond to a standard, readily identifiable chemical in available databases. Without a specific Safety Data Sheet (SDS), providing definitive disposal procedures would be unsafe and could lead to hazardous situations.
This guide provides a general, safety-first procedure for researchers, scientists, and drug development professionals when faced with an unidentified or poorly labeled chemical. The primary directive is to treat the substance as hazardous until its identity and properties are confirmed.
Immediate Safety and Identification Protocol
When a chemical cannot be positively identified, the following procedural steps are essential to ensure the safety of all laboratory personnel and to comply with regulatory standards.
-
Do Not Proceed with Use or Disposal: Halt any planned experiments or disposal activities involving the substance.
-
Isolate the Container:
-
Ensure the container is securely sealed and in a stable condition.
-
Place the container in a secondary containment unit (e.g., a chemical-resistant tray or bucket).
-
Move the secondary container to a designated, well-ventilated, and low-traffic area of the laboratory, such as a chemical fume hood or a designated waste collection area.
-
-
Consult Internal Resources:
-
Check laboratory notebooks, inventory records, and purchasing orders to identify the chemical. The label "this compound" may be an internal shorthand or an abbreviation for a non-standard amino acid derivative.
-
Consult with colleagues or the principal investigator who may have ordered or used the substance.
-
-
Contact Environmental Health and Safety (EHS):
-
Notify your institution's EHS office immediately. They are the primary resource for managing unidentified chemicals.
-
Provide them with all available information, including any text or markings on the label, the container type, and the substance's physical appearance (solid, liquid, color, etc.).
-
The EHS office will provide specific guidance and may arrange for analytical testing to identify the substance.
-
-
Await Professional Guidance: Do not attempt to dispose of the substance through standard waste streams. Await instructions from your EHS department, which will manage its collection and disposal in accordance with federal, state, and local regulations.
Information Required for Chemical Waste Disposal
Proper disposal of any laboratory chemical requires specific data, which is always found on its Safety Data Sheet (SDS). The table below summarizes the critical information needed for a complete disposal plan.
| Data Point | Description | Why It's Important | Example from a Related Compound (4-Chloro-D-Phe-OMe HCl) |
| GHS Hazard Statements | Standardized phrases that describe the nature of the chemical's hazards (e.g., H315, H319, H335). | Informs waste handlers of the specific risks, such as toxicity, flammability, or corrosivity, to ensure proper segregation. | "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation."[1] |
| GHS Precautionary Statements | Instructions on how to prevent or minimize adverse effects from exposure (e.g., P280, P501). | The P501 statement provides the primary directive for disposal. | "Wear protective gloves/protective clothing/eye protection/face protection," "Dispose of contents/container to an approved waste disposal plant."[1] |
| Physical Properties | Characteristics such as physical state (solid, liquid, gas), melting/boiling point, and solubility. | Determines appropriate storage and disposal methods and helps predict environmental fate. | Solid. |
| Stability & Reactivity | Information on chemical stability and potential hazardous reactions with other substances (e.g., water, air, acids, bases). | Crucial for preventing dangerous reactions when consolidating chemical waste. | Information not detailed in the provided search results, but would be found in a full SDS. |
| Toxicological Info | Data on acute and chronic health effects from exposure. | Essential for assessing the risk to human health and the environment, guiding the level of containment required. | Irritant.[1] |
| Ecological Info | Data on the potential harm to the environment if released. | Guides disposal methods to prevent contamination of soil, water, and aquatic life. | "Do not let product enter drains, other waterways..."[1] |
General Chemical Disposal Workflow
The following diagram illustrates a standard, compliant workflow for the disposal of known laboratory chemicals. For an unknown substance like "this compound," the process begins and ends with consulting your EHS office.
Caption: Workflow for laboratory chemical disposal, highlighting the critical decision point based on substance identification.
By adhering to this structured and cautious approach, you uphold the highest standards of laboratory safety and regulatory compliance, reinforcing your role as a trusted professional in the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling H-Tpi-ome hcl
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of H-Tpi-ome hcl. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and the integrity of your research.
I. Understanding the Hazards
Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
II. Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical line of defense against chemical exposure.[3] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Purpose |
| Eye Protection | Chemical safety goggles with side-shields | Protects against splashes and dust.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption.[4] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Dust respirator or use of a fume hood | Prevents inhalation of dust particles.[1][5] |
Consult with a safety specialist to ensure the selected PPE is sufficient for the specific procedures being performed.[1]
III. Safe Handling and Operational Workflow
Adherence to a standardized workflow is paramount for minimizing risk.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Wear all required PPE as outlined in the table above.
-
Avoid the formation of dust and aerosols.[2]
-
Carefully weigh the required amount of this compound.
-
If creating a solution, add the solid to the solvent slowly.
-
-
Storage:
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Small Spill | Use appropriate tools to carefully sweep or scoop the material into a designated waste container. |
| Large Spill | Evacuate the area. Use a shovel to place the material into a suitable container for disposal.[1] Avoid breathing dust. |
V. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including unused compound and any contaminated consumables (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed container.
-
-
Waste Disposal:
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or in general waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
